Abacavir hydroxyacetate
Description
ABACAVIR HYDROXYACETATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1446418-48-9 |
|---|---|
Molecular Formula |
C16H20N6O3 |
Molecular Weight |
344.37 g/mol |
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl 2-hydroxyacetate |
InChI |
InChI=1S/C16H20N6O3/c17-16-20-14(19-10-2-3-10)13-15(21-16)22(8-18-13)11-4-1-9(5-11)7-25-12(24)6-23/h1,4,8-11,23H,2-3,5-7H2,(H3,17,19,20,21)/t9-,11+/m1/s1 |
InChI Key |
ZBBZROWQLKCFQK-KOLCDFICSA-N |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COC(=O)CO |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |
Appearance |
Solid powder |
Purity |
> 98% |
Synonyms |
KM-133; KM133; KM 133; ; ((1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl 2-hydroxyacetate |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacokinetics and Metabolism of Abacavir Hydroxyacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abacavir is a potent carbocyclic synthetic nucleoside analogue that serves as a cornerstone in the combination antiretroviral therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy is dependent on intracellular conversion to its active triphosphate form, carbovir triphosphate, which acts as a chain terminator for viral DNA synthesis.[1] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of abacavir, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. It also delves into the key enzymatic pathways responsible for its biotransformation and the implications for drug-drug interactions. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology.
Pharmacokinetics
Abacavir is administered orally and is characterized by rapid absorption and high bioavailability.[3][4] Its pharmacokinetic profile is linear and dose-proportional over a daily dose range of 300-1200 mg.[5]
Absorption
Following oral administration, abacavir is rapidly and extensively absorbed, with an absolute bioavailability of approximately 83%.[4][5] Peak plasma concentrations are typically reached within 0.63 to 1.7 hours.[5][6] The administration of abacavir with or without food has no clinically significant impact on its exposure.[3][5]
Distribution
Abacavir exhibits a moderate volume of distribution, with an apparent volume of distribution of approximately 0.86 ± 0.15 L/kg after intravenous administration, indicating its distribution into extravascular spaces.[4][5] It binds to human plasma proteins at a rate of about 50%, and this binding is independent of the plasma concentration.[5][7] Notably, abacavir can cross the blood-brain barrier.[3][8]
Metabolism
The metabolism of abacavir is a critical aspect of its disposition and is primarily hepatic.[1][5] It is not significantly metabolized by the cytochrome P450 (CYP) enzyme system, which minimizes the potential for many drug-drug interactions.[2][5] Instead, abacavir is metabolized by two main pathways: alcohol dehydrogenase and glucuronyl transferase.[3][8]
In the liver, abacavir is converted to inactive metabolites. The two primary pathways are:
-
Oxidation by Alcohol Dehydrogenase (ADH): This pathway leads to the formation of a 5'-carboxylic acid metabolite (2269W93).[1][5][9]
-
Glucuronidation by Uridine Diphosphate Glucuronosyltransferase (UGT): This results in the formation of a 5'-glucuronide metabolite (361W94).[1][2][5]
These two inactive metabolites account for the majority of the administered dose recovered in the urine.[5]
The antiviral activity of abacavir is dependent on its intracellular conversion to the active metabolite, carbovir triphosphate (CBV-TP).[1][3] This multi-step phosphorylation process occurs within HIV-infected cells and is catalyzed by cellular enzymes.[1][10] CBV-TP is a potent inhibitor of HIV-1 reverse transcriptase, acting as a competitive inhibitor for the natural substrate deoxyguanosine-5'-triphosphate (dGTP) and causing chain termination upon incorporation into viral DNA.[1] The intracellular half-life of CBV-TP is long, exceeding 20 hours, which supports once-daily dosing regimens.[5]
Excretion
Abacavir and its metabolites are primarily eliminated through renal excretion.[2][3] Following a single oral dose, approximately 83% of the dose is recovered in the urine, while about 16% is eliminated in the feces.[2][3] Less than 2% of the dose is excreted as unchanged abacavir in the urine.[2][5] The major urinary metabolites are the 5'-glucuronide (approximately 36% of the dose) and the 5'-carboxylate (approximately 30% of the dose).[1][5] The terminal elimination half-life of abacavir is approximately 1.5 to 2.0 hours.[3][5]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of abacavir.
| Parameter | Value | Reference |
| Absolute Bioavailability | ~83% | [4][5] |
| Time to Peak Plasma Concentration (Tmax) | 0.63 - 1.7 hours | [5][6] |
| Plasma Protein Binding | ~50% | [5] |
| Apparent Volume of Distribution (IV) | 0.86 ± 0.15 L/kg | [4][5] |
| Terminal Elimination Half-life (t½) | ~1.5 - 2.0 hours | [3][5] |
| Intracellular Half-life of Carbovir-Triphosphate | >20 hours | [5] |
Table 1: Key Pharmacokinetic Parameters of Abacavir
| Route of Elimination | Percentage of Dose | Reference |
| Renal Excretion (Total) | ~83% | [2][3] |
| Unchanged Abacavir | <2% | [2][5] |
| 5'-Glucuronide Metabolite | ~36% | [1][5] |
| 5'-Carboxylate Metabolite | ~30% | [1][5] |
| Minor Metabolites | ~15% | [5] |
| Fecal Excretion | ~16% | [3][5] |
Table 2: Excretion Profile of Abacavir and its Metabolites
Metabolic Pathways and Experimental Workflows
The metabolic fate of abacavir involves two distinct pathways: hepatic inactivation and intracellular activation.
Hepatic Metabolism of Abacavir
The primary routes of abacavir metabolism in the liver are oxidation and glucuronidation, leading to inactive metabolites that are readily excreted.
Caption: Hepatic inactivation pathways of abacavir.
Intracellular Activation of Abacavir
Within the target cells, abacavir undergoes a series of phosphorylation steps to become the pharmacologically active carbovir triphosphate.
Caption: Intracellular activation pathway of abacavir.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of pharmacokinetic studies. The following outlines a general approach for a mass balance study, a key experiment in characterizing the ADME of a drug like abacavir, based on the description of a study conducted by McDowell et al. (1999).[11]
Mass Balance Study Protocol
Objective: To determine the routes and extent of excretion of abacavir and its metabolites after a single oral dose of [14C]-labeled abacavir in HIV-1 infected adults.
Study Population: HIV-1 infected male volunteers.
Methodology:
-
Dosing: Administration of a single 600-mg oral dose of abacavir containing 100 µCi of [14C]abacavir.
-
Sample Collection:
-
Serial blood samples are collected at predefined time points to determine the plasma concentrations of abacavir and its metabolites.
-
Urine and feces are collected quantitatively for a specified period (e.g., until radioactivity is negligible) to measure the total radioactivity and the amounts of unchanged drug and metabolites.
-
-
Sample Analysis:
-
Total radioactivity in plasma, urine, and feces is measured by liquid scintillation counting.
-
Concentrations of abacavir and its metabolites in plasma and urine are determined using a validated high-performance liquid chromatography (HPLC) method with radiometric detection or tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance are calculated from the plasma concentration-time data using non-compartmental methods.
-
The percentage of the administered radioactive dose recovered in urine and feces is calculated to determine the mass balance.
-
The proportion of each metabolite in the excreta is determined to identify the major routes of elimination.
-
Caption: General workflow for a mass balance study.
Drug Interactions
A significant advantage of abacavir is its low potential for clinically significant drug-drug interactions mediated by the CYP450 system, as it is not a substrate, inhibitor, or inducer of these enzymes.[5]
-
Ethanol: Co-administration of ethanol, which is also metabolized by alcohol dehydrogenase, can lead to a modest increase in abacavir exposure.[12] However, this interaction is not considered to be clinically significant.[5]
-
Methadone: Abacavir may slightly decrease the concentration of methadone, but dose adjustments are not typically required.[8]
-
Other Antiretrovirals: No clinically significant pharmacokinetic interactions have been observed between abacavir and other commonly co-administered antiretroviral agents like lamivudine and zidovudine.[5]
Conclusion
Abacavir possesses a favorable pharmacokinetic profile characterized by rapid oral absorption, good bioavailability, and a dual metabolic pathway that does not involve the cytochrome P450 system. Its intracellular activation to the potent antiviral agent, carbovir triphosphate, coupled with a long intracellular half-life, supports its efficacy in combination therapy for HIV-1. The primary routes of elimination are through hepatic metabolism by alcohol dehydrogenase and UDP-glucuronosyltransferase to inactive metabolites, which are then excreted renally. This well-defined pharmacokinetic and metabolic profile contributes to its predictable clinical response and manageable drug-drug interaction profile, making it a valuable component of antiretroviral regimens. Further research into the specific UGT and ADH isozymes involved in its metabolism could provide deeper insights for personalized medicine approaches.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. Abacavir - Wikipedia [en.wikipedia.org]
- 4. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. wellrx.com [wellrx.com]
In Vitro Antiviral Activity of Abacavir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiviral activity of Abacavir, a potent carbocyclic synthetic nucleoside analogue. Abacavir is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) infection, and understanding its in vitro profile is critical for research and development. While the prompt specified Abacavir hydroxyacetate, the vast body of scientific literature focuses on Abacavir or its clinically administered form, Abacavir sulfate. This guide pertains to the active moiety, Abacavir.
Mechanism of Action
Abacavir is a prodrug that requires intracellular activation to exert its antiviral effect.[1] As a guanosine analogue, its mechanism is targeted specifically at the HIV life cycle.[2][3]
-
Intracellular Phosphorylation: Upon entering a host cell, Abacavir is converted by cellular enzymes into its active metabolite, carbovir triphosphate (CBV-TP).[4][5] This is a stepwise phosphorylation process.
-
Inhibition of Reverse Transcriptase: The active CBV-TP is a potent inhibitor of HIV reverse transcriptase (RT), the viral enzyme responsible for converting viral RNA into DNA.[5][6] This inhibition occurs through a dual mechanism:
-
Competitive Inhibition: CBV-TP structurally mimics the natural substrate deoxyguanosine-5'-triphosphate (dGTP) and competes with it for the active site of the HIV RT enzyme.[1][4]
-
Chain Termination: CBV-TP is incorporated into the growing viral DNA strand.[1][2] Because Abacavir's carbocyclic ring lacks a 3'-hydroxyl (-OH) group, it prevents the formation of the 5' to 3' phosphodiester linkage required for DNA chain elongation, thereby terminating the process.[1][4]
-
This targeted disruption of viral DNA synthesis effectively halts the HIV replication cycle.[4]
Quantitative In Vitro Antiviral Activity
Abacavir demonstrates potent and selective activity against various strains of HIV-1 in a range of cell types. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.
Table 1: In Vitro Anti-HIV-1 Activity of Abacavir
| HIV-1 Strain/Isolate | Cell Line / Type | Activity Metric | Value (µM) | Reference(s) |
|---|---|---|---|---|
| Laboratory Strains (e.g., HIV-1IIIB) | Lymphoblastic Cell Lines | EC₅₀ | 3.7 - 5.8 | [1] |
| Wild-type HIV-1 | MT-4 cells | IC₅₀ | 4.0 | [5][7] |
| Monocyte/Macrophage Tropic (HIV-1BaL) | Primary Monocytes/Macrophages | EC₅₀ | 0.07 - 1.0 | [1] |
| Clinical Isolates (n=8) | Monocytes & PBMCs | Mean IC₅₀ | 0.26 ± 0.18 |[1][5] |
Table 2: In Vitro Cytotoxicity of Abacavir
The therapeutic index of an antiviral is determined by comparing its efficacy to its cytotoxicity. The 50% cytotoxic concentration (CC₅₀) measures the drug concentration that results in the death of 50% of host cells. A higher CC₅₀ value is desirable.
| Cell Line / Type | Activity Metric | Value (µM) | Reference(s) |
| CEM cells (T-lymphoblastoid) | CC₅₀ | 160 | [5] |
| CD4+ CEM cells | CC₅₀ | 140 | [5] |
| Normal Bone Progenitor Cells (BFU-E) | CC₅₀ | 110 | [5] |
Experimental Protocols for In Vitro Assessment
Standardized in vitro assays are essential for determining the antiviral efficacy and cytotoxicity of compounds like Abacavir. These protocols typically involve infecting susceptible host cells with HIV in the presence of varying drug concentrations.
Commonly Used Cell Lines and Virus Strains:
-
Cell Lines: Immortalized T-cell lines (e.g., MT-2, MT-4, H9, SupT1, CEM) and primary human cells like Peripheral Blood Mononuclear Cells (PBMCs) and monocyte-derived macrophages are frequently used.[8]
-
Virus Strains: Both laboratory-adapted strains (e.g., HIV-1IIIB, HIV-1MN) and primary clinical isolates are used to assess the breadth of activity.[8][9]
3.1. Antiviral Efficacy Assays
-
Cytopathic Effect (CPE) Inhibition Assay: This method assesses the ability of a compound to protect host cells from virus-induced death (cytopathic effect).[10]
-
Cell Seeding: T-cell lines are seeded into 96-well microtiter plates.
-
Drug Addition: Serial dilutions of Abacavir are added to the wells.
-
Infection: A standardized amount of HIV is added to the wells. Control wells include uninfected cells and infected cells without the drug.
-
Incubation: The plates are incubated for several days to allow for viral replication and the development of CPE.
-
Assessment: Cell viability is measured. A common method is the MTT assay, where the tetrazolium dye MTT is converted to a colored formazan product by metabolically active (living) cells.[9] The color intensity is proportional to the number of viable cells.
-
Analysis: The EC₅₀ is calculated as the drug concentration that inhibits 50% of the viral CPE.
-
-
Virus Yield Reduction Assay: This assay directly measures the amount of new virus produced.
-
Procedure: The initial steps are similar to the CPE assay (cell seeding, drug addition, infection, incubation).
-
Supernatant Collection: After incubation, the cell culture supernatant, which contains progeny virions, is collected.
-
Quantification: The amount of virus in the supernatant is quantified. Common methods include measuring the level of the p24 viral capsid protein via ELISA or determining the activity of the reverse transcriptase enzyme.[8][9]
-
Analysis: The EC₅₀ is the concentration of Abacavir that reduces the virus yield by 50% compared to the untreated control.
-
3.2. Cytotoxicity Assays
Cytotoxicity is typically measured in parallel with antiviral assays using uninfected cells.
-
MTT or XTT Assay: These colorimetric assays are widely used to assess cell viability.
-
Procedure: Uninfected host cells are cultured with the same serial dilutions of Abacavir used in the efficacy assays.
-
Incubation: Plates are incubated for the same duration as the antiviral assay.
-
Dye Addition: MTT (or a similar dye like XTT) is added. Viable cells metabolize the dye, resulting in a color change.
-
Analysis: The absorbance is read on a plate reader, and the CC₅₀ is calculated as the drug concentration that reduces cell viability by 50%.
-
Conclusion
In vitro studies conclusively establish Abacavir as a potent and selective inhibitor of HIV-1 replication. Its efficacy is demonstrated across various laboratory-adapted strains and clinical isolates in multiple relevant cell systems. The mechanism of action, involving intracellular activation to carbovir triphosphate and subsequent termination of viral DNA synthesis, is well-characterized. The quantitative data from efficacy and cytotoxicity assays provide a strong preclinical foundation for its successful clinical use in combination antiretroviral therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Abacavir - Wikipedia [en.wikipedia.org]
- 3. reference.medscape.com [reference.medscape.com]
- 4. droracle.ai [droracle.ai]
- 5. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abacavir — Wikipédia [fr.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]
- 9. Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of Experimental Agents for Anti‐HIV Activity (1993) | Douglas D. Richman | 24 Citations [scispace.com]
An In-depth Technical Guide on the Cellular Uptake and Phosphorylation of Abacavir Hydroxyacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular mechanisms involved in the uptake and metabolic activation of Abacavir, an essential nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV-1 infection. The focus is on the hydroxyacetate salt form of the drug, detailing its journey from the extracellular space to its active triphosphate form within the host cell. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows.
Cellular Uptake of Abacavir
Abacavir, being lipophilic with high water solubility, is capable of crossing cell membranes primarily through passive diffusion .[1][2][3] However, its cellular influx is also mediated by facilitated diffusion through organic cation transporters, specifically SLC22A1, SLC22A2, and SLC22A3 .[1] Conversely, the intracellular concentration of Abacavir is modulated by ATP-dependent efflux pumps, namely ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp) , which actively transport the drug out of the cell.[1][4][5]
Intracellular Phosphorylation Cascade
Once inside the cell, Abacavir, a prodrug, must undergo a series of phosphorylation steps to be converted into its pharmacologically active metabolite, carbovir triphosphate (CBV-TP). This process is initiated and carried out by host cell enzymes.
The key enzymatic steps are:
-
Initial Phosphorylation: Abacavir is first phosphorylated to Abacavir 5'-monophosphate by adenosine phosphotransferase (also known as adenosine kinase).[2][3][6]
-
Deamination: An unknown cytosolic deaminase then converts Abacavir 5'-monophosphate to (-)-carbovir 5'-monophosphate (CBV-MP). Notably, no di- or triphosphates of Abacavir itself have been detected in cells.[2]
-
Second Phosphorylation: CBV-MP is subsequently phosphorylated to (-)-carbovir 5'-diphosphate (CBV-DP) by guanylate kinase (GUK1) . This enzyme exhibits high stereoselectivity for the (-) enantiomer of CBV-MP.[2]
-
Final Phosphorylation: The final step involves the conversion of CBV-DP to the active anabolite, (-)-carbovir 5'-triphosphate (CBV-TP), by various cellular kinases, including creatine kinases, pyruvate kinases, and nucleoside diphosphate kinases .[2]
The active CBV-TP then acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator during viral DNA synthesis.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data related to the pharmacokinetics and intracellular metabolism of Abacavir.
Table 1: Pharmacokinetic Properties of Abacavir
| Parameter | Value | Reference(s) |
| Bioavailability | ~83% | [2] |
| Peak Plasma Concentration (Cmax) (300 mg twice daily) | 3.0 ± 0.89 µg/mL | [4] |
| Area Under the Curve (AUC 0-12h) (300 mg twice daily) | 6.02 ± 1.73 µg·hr/mL | [4] |
| Plasma Protein Binding | ~50% | [4] |
| Elimination | 83% in urine, 16% in feces | [4][5] |
| Major Metabolites in Urine | 5'-glucuronide (~36%), 5'-carboxylate (~30%) | [4][5] |
Table 2: Intracellular Concentrations and Half-life of Carbovir Triphosphate (CBV-TP)
| Cell Type | Parameter | Value | Reference(s) |
| Peripheral Blood Mononuclear Cells (PBMCs) | Intracellular Half-life | ~18 hours (range: 12-19 hours) | [7] |
Table 3: Kinetic Parameters of Guanylate Kinase (Human)
| Substrate | Parameter | Value | Reference(s) |
| GMP | K_M | 20.7 µM | [6] |
| GMP | k_cat | 58.5 s⁻¹ | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Abacavir's cellular uptake and phosphorylation.
Cell Culture and Drug Incubation
Objective: To prepare cells for the analysis of intracellular Abacavir and its metabolites.
Materials:
-
Cell line (e.g., Human peripheral blood mononuclear cells (PBMCs), CEM T-lymphoblastoid cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
Abacavir hydroxyacetate stock solution (in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Protocol:
-
Culture cells in T-75 flasks or multi-well plates to the desired density (e.g., 1 x 10⁶ cells/mL).
-
Prepare a working solution of Abacavir in complete culture medium at the desired final concentration (e.g., 10 µM).
-
Remove the existing medium from the cells and replace it with the Abacavir-containing medium.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 24 hours) at 37°C and 5% CO₂.
-
Following incubation, harvest the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS to remove extracellular drug.
-
Proceed immediately to the quenching and metabolite extraction protocol.
Quenching and Intracellular Metabolite Extraction
Objective: To halt metabolic activity and extract intracellular Abacavir and its phosphorylated metabolites.
Materials:
-
Cell pellet from the previous step
-
Ice-cold 60% methanol
-
Ice-cold 70% methanol containing 1.2 mM Tris buffer (pH 7.4)[8]
-
Centrifuge (refrigerated)
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Protocol:
-
Immediately after the final PBS wash, resuspend the cell pellet in 1 mL of ice-cold 60% methanol to quench metabolic activity.
-
Vortex the cell suspension vigorously for 20 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
For analysis of triphosphate metabolites, an alternative is to lyse the cells in 1 mL of 70% methanol containing 1.2 mM Tris buffer (pH 7.4).[8]
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC-MS/MS analysis.
Quantification of Carbovir Triphosphate by HPLC-MS/MS
Objective: To quantify the intracellular concentration of the active metabolite, CBV-TP.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example): [8]
-
Column: Hypercarb (100 mm x 2.1 mm, 3 µm)
-
Mobile Phase A: 100 mM Ammonium acetate (pH 9.8)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate CBV-TP from other intracellular components.
Mass Spectrometry Conditions (Example): [8]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transition for CBV-TP: To be determined empirically. As an example for a similar nucleoside triphosphate, Fludarabine triphosphate, the transition was 524.0 -> 158.6.
-
Internal Standard: A suitable stable isotope-labeled analog of CBV-TP or another nucleoside triphosphate (e.g., 2-chloro-adenosine triphosphate).
Protocol:
-
Reconstitute the dried cell extracts in the initial mobile phase.
-
Inject a known volume of the reconstituted sample onto the HPLC-MS/MS system.
-
Acquire data in MRM mode, monitoring for the specific precursor-to-product ion transition of CBV-TP and the internal standard.
-
Prepare a standard curve using known concentrations of a CBV-TP analytical standard.
-
Quantify the amount of CBV-TP in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the cell number or total protein content of the sample.
Guanylate Kinase Activity Assay
Objective: To measure the enzymatic activity of guanylate kinase in phosphorylating carbovir monophosphate.
Method: A coupled-enzyme spectrophotometric assay.[9][10][11]
Principle: The production of ADP in the guanylate kinase reaction is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.
Materials:
-
Purified guanylate kinase
-
Carbovir monophosphate (substrate)
-
ATP (co-substrate)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, ATP, PEP, NADH, PK, and LDH.
-
Add a known amount of purified guanylate kinase to the reaction mixture.
-
Initiate the reaction by adding carbovir monophosphate.
-
Immediately monitor the decrease in absorbance at 340 nm over a set period.
-
Calculate the rate of NADH oxidation, which is proportional to the guanylate kinase activity.
-
Perform the assay with varying concentrations of carbovir monophosphate to determine kinetic parameters (K_M and V_max).
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: Cellular uptake and phosphorylation pathway of Abacavir.
References
- 1. Reactome | Abacavir transmembrane transport [reactome.org]
- 2. A sensitive LC-MS/MS method for quantifying clofarabine triphosphate concentrations in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
Methodological & Application
Analytical methods for Abacavir hydroxyacetate quantification.
An overview of analytical methods for the quantification of Abacavir, an antiretroviral agent, is crucial for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of Abacavir in bulk drug and pharmaceutical dosage forms.
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1[1][2][3] | Method 2[4] | Method 3[5] |
| Column | Symmetry Premsil C18 (250 mm × 4.6 mm, 5 µm) | Grace C18 (150 x 4.6 mm i.d.) | INERTSIL ODS 3V, C18 (250x4.6 ID) |
| Mobile Phase | Methanol: Water (0.05% orthophosphoric acid, pH 3) (83:17 v/v) | Potassium dihydrogen phosphate buffer: Acetonitrile (70: 30, v/v) | 10mM phosphate buffer: ACN (60:40 v/v), pH 4.0 |
| Flow Rate | 1 ml/min | - | - |
| Detection (UV) | 245 nm | 286 nm | 287 nm |
| Retention Time | 3.5 min | 4.507 ± 0.02 min | 2.430 min |
| Linearity Range | - | 10 - 35 µg/mL | 60-140 µg/ml |
| Correlation Coefficient (r²) | 0.999 | - | - |
| Recovery | 99% – 101% | - | - |
| Precision (%RSD) | <2% | - | <2% |
Experimental Protocol: HPLC Method 1[1][2][3]
1. Preparation of Mobile Phase:
-
Mix methanol and water (containing 0.05% orthophosphoric acid, with the pH adjusted to 3) in a ratio of 83:17 (v/v).
-
Degas the mobile phase by sonication before use.
2. Preparation of Standard Stock Solution:
-
Accurately weigh and dissolve 20 mg of Abacavir and 10 mg of Lamivudine (if analyzing simultaneously) in methanol in a 10 ml volumetric flask.[2]
-
Dilute to the mark with the mobile phase to obtain a stock solution of 2000 µg/ml Abacavir.[2]
-
Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations.
3. Preparation of Sample Solution (for tablets):
-
Weigh and powder twenty tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Abacavir into a 100 mL volumetric flask.[4]
-
Add about 60 mL of methanol and sonicate for 15 minutes.[4]
-
Dilute to the mark with methanol and filter through a 0.45 µm filter.
-
Further dilute the filtrate with the mobile phase to obtain a suitable concentration for analysis.
4. Chromatographic Conditions:
-
Mobile Phase: Methanol: Water (0.05% orthophosphoric acid, pH 3) (83:17 v/v)[1][3]
-
Run Time: Approximately 10 minutes.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the concentration of Abacavir in the sample by comparing the peak area with that of the standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of Abacavir in biological matrices like human plasma.
Quantitative Data Summary for LC-MS/MS Method
| Parameter | Method 1[6] | Method 2[7] |
| Matrix | Human Plasma | Human Plasma |
| Extraction | Liquid-Liquid Extraction (Ethyl acetate:Dichloromethane, 90:10 v/v) | Liquid-Liquid Extraction |
| Column | Gemini C18 (150 mm × 4.6mm, 5-µm) | Thermo C18 (4.6 × 50 mm, 5 µm) |
| Mobile Phase | - | Ammonium acetate:Acetonitrile (20:80 % v/v), pH 5 |
| Flow Rate | 1.0 mL/min | - |
| Ionization | Positive Ion Mode | - |
| MRM Transition | m/z 287.2 → 191.2 | - |
| Linearity Range | 29.8–9318 ng/mL | 20 to 10000 ng/mL |
| Lower Limit of Quantification (LLOQ) | - | 20 ng/mL |
| Recovery | 86.8% | 62.86-63.62 % |
| Precision (%RSD) | - | 2.1 to 4.3 |
| Accuracy | - | 90.3 to 104.8 % |
Experimental Protocol: LC-MS/MS Method[6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard (e.g., granisetron).
-
Add the extraction solvent (Ethyl acetate: Dichloromethane, 90:10, v/v).
-
Vortex mix and centrifuge.
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: Gemini C18 analytical column (150 mm × 4.6mm, 5-µm particle size)[6]
-
Mobile Phase: Isocratic elution at a flow rate of 1.0 mL/min.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
MRM Transition: Monitor the parent → product ion transition for Abacavir (m/z 287.2 → 191.2) and the internal standard.[6][8]
3. Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode.
-
Quantify Abacavir concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.
References
- 1. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]
- 3. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijpsr.info [ijpsr.info]
- 6. academic.oup.com [academic.oup.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Abacavir Hydroxyacetate by HPLC and LC-MS
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[1][2][3] Accurate and reliable analytical methods are crucial for the quantitative determination of Abacavir in pharmaceutical formulations and biological matrices to ensure its safety and efficacy. This document provides detailed application notes and protocols for the analysis of Abacavir hydroxyacetate using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a widely used technique for the routine analysis of Abacavir in bulk drug and pharmaceutical dosage forms. The method provides good sensitivity, specificity, and reproducibility.
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Symmetry Premsil C18 (250 mm × 4.6 mm, 5 µm)[4] | INERTSIL ODS 3V C18 (250 x 4.6 mm)[5] | Waters Spherisorb ODSI (250 × 4.6 mm, 5 µm)[6] | Grace C18 (150 x 4.6 mm)[2] |
| Mobile Phase | Methanol: 0.05% Orthophosphoric acid in water (pH 3) (83:17 v/v)[4] | 10mM Phosphate buffer: Acetonitrile (60:40 v/v), pH 4.0[5] | Methanol: Acetonitrile: 0.015 M KH2PO4 (36:2.6:61.4 v/v/v), pH 6.9[6] | Potassium dihydrogen phosphate buffer: Acetonitrile (70:30, v/v)[2] |
| Flow Rate | 1.0 mL/min[4][6] | Not Specified | 1.0 mL/min[6] | Not Specified |
| Detection (UV) | 245 nm[4] | 287 nm[5] | 284 nm[6] | 286 nm[2] |
| Retention Time | 3.5 min[4] | 2.430 min[5] | 5.49 min[6] | 4.507 ± 0.02 min[2] |
| Linearity Range | Not Specified | 60-140 µg/mL[5] | 0.010–20 µg/mL[6] | 10 - 35 µg/mL[2] |
| Internal Standard | None | None | Ketoprofen[6] | None |
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol is a generalized procedure based on common HPLC methods for Abacavir.
1. Materials and Reagents
-
This compound reference standard
-
This compound sample (e.g., from a pharmaceutical formulation)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Potassium dihydrogen phosphate
-
Sodium hydroxide
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase (Example based on Method 1): Prepare a solution of 0.05% orthophosphoric acid in water and adjust the pH to 3. Mix this solution with methanol in an 83:17 (v/v) ratio. Filter and degas the mobile phase prior to use.[4]
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL of Abacavir).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.
-
Sample Preparation (for tablets): Weigh and finely powder a number of tablets.[2][5] Accurately weigh a portion of the powder equivalent to a specific amount of Abacavir and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.[2][5] Filter the solution through a 0.45 µm filter before injection.
4. Chromatographic Conditions
-
Column: C18 (e.g., Symmetry Premsil C18, 250 mm × 4.6 mm, 5 µm)[4]
-
Mobile Phase: As prepared in step 3.
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL[4]
-
Detector Wavelength: 245 nm[4]
-
Column Temperature: Ambient
5. Analysis
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas for Abacavir.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of Abacavir in the sample solution from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is particularly suitable for the analysis of Abacavir in complex biological matrices such as plasma.
Quantitative Data Summary for LC-MS Methods
| Parameter | Method 1 | Method 2 |
| Sample Matrix | Human Plasma | Rat Plasma, Fetal, Placental, Brain, Heart Homogenate |
| Sample Preparation | Liquid-Liquid Extraction (Ethyl acetate: Dichloromethane, 90:10, v/v)[1][7] | Protein Precipitation[8][9] |
| Column | Gemini C18 (150 mm x 4.6mm, 5 µm)[1][7] | Standard C18 column[9] |
| Mobile Phase | Isocratic[1][7] | Water and Methanol[9] |
| Flow Rate | 1.0 mL/min[1][7] | Not Specified |
| Ionization Mode | Positive Ion Mode[1][7] | Positive Ion Mode[9] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[1][7] | Not Specified |
| Ion Transition (m/z) | 287.2 → 191.2[1][7] | Not Specified |
| Linearity Range | 29.8–9318 ng/mL[1][7] | 10 - 10,000 ng/mL[8][9] |
| Internal Standard | Granisetron[1][7] | Not Specified |
Experimental Protocol: LC-MS Analysis of this compound in Human Plasma
This protocol is a generalized procedure based on published LC-MS methods for Abacavir.
1. Materials and Reagents
-
This compound reference standard
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Dichloromethane (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
2. Instrumentation
-
LC-MS/MS system (a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer)
-
C18 analytical column
-
Data acquisition and processing software
3. Preparation of Solutions
-
Standard Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol or water) at a concentration of, for example, 1 mg/mL.
-
Working Standard Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by diluting the stock solutions with a suitable solvent mixture (e.g., water/methanol).
-
Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high).[1]
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.[1][7]
-
Add the extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Vortex mix for a specified time to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Mobile Phase: A suitable gradient or isocratic mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and methanol or acetonitrile).
-
Injection Volume: 5-20 µL
-
Mass Spectrometer:
6. Data Analysis
-
Integrate the peak areas for Abacavir and the internal standard.
-
Calculate the peak area ratio of Abacavir to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Abacavir in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of analytical techniques for Abacavir analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV combination drug therapies: development and validation of an LC-MS-MS method for simultaneous quantitation of abacavir, dolutegravir, and lamivudine in rat matrices in support of toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Abacavir Hydroxyacetate in HIV-1 Reverse Transcriptase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Abacavir hydroxyacetate in the study of HIV-1 reverse transcriptase (RT) inhibition. Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) that is a cornerstone of antiretroviral therapy.
Mechanism of Action
Abacavir is a prodrug that, upon entering a host cell, is converted by cellular enzymes into its active triphosphate form, carbovir triphosphate (CBV-TP).[1][2] CBV-TP is a guanosine analog that competitively inhibits the HIV-1 reverse transcriptase.[2][3] It acts as a chain terminator when incorporated into the nascent viral DNA strand, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis.[1][4]
Quantitative Data for Abacavir
The following tables summarize key quantitative data for Abacavir's activity against HIV-1.
Table 1: In Vitro Anti-HIV-1 Activity of Abacavir
| Parameter | Cell Line | Virus Strain | Value |
| IC50 | MT-4 | Wild-type HIV-1 | 4.0 µM[4][5] |
| IC50 | DF-1 | - | 78.26 µg/ml |
Table 2: Resistance Mutations Associated with Abacavir
| Mutation | Effect on Abacavir Susceptibility |
| K65R | Reduced |
| L74V | Reduced |
| Y115F | Reduced |
| M184V | Reduced |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy and characteristics of this compound.
Biochemical Assay: HIV-1 Reverse Transcriptase Inhibition
This protocol is adapted from commercially available non-radioactive, colorimetric HIV-1 RT assay kits and is designed to quantify the in vitro inhibition of HIV-1 RT by Abacavir triphosphate (the active form).
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Abacavir triphosphate (CBV-TP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2)
-
Template-primer (e.g., poly(A)•oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP or Biotin-dUTP)
-
Lysis Buffer
-
Streptavidin-coated microplates (for biotin-labeled dNTP) or anti-digoxigenin antibody-coated plates
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Abacavir triphosphate in nuclease-free water.
-
Prepare serial dilutions of Abacavir triphosphate in reaction buffer to create a dose-response curve.
-
Prepare a master mix containing reaction buffer, template-primer, and dNTPs.
-
Dilute the recombinant HIV-1 RT in a suitable buffer just before use.
-
-
Reaction Setup:
-
In a 96-well microplate, add 10 µL of each Abacavir triphosphate dilution to the respective wells.
-
Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of the master mix to each well.
-
Initiate the reaction by adding 20 µL of the diluted HIV-1 RT to each well (except the negative control).
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated or antibody-coated microplate.
-
Incubate for 1 hour at 37°C to allow the newly synthesized DNA to bind.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add the enzyme-conjugated detection antibody and incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add the substrate and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculate the percentage of inhibition for each Abacavir triphosphate concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assay: Anti-HIV-1 Activity in Cell Culture
This protocol outlines a method to determine the antiviral activity of this compound in a cell-based assay using a recombinant virus expressing a reporter gene (e.g., Enhanced Green Fluorescent Protein - EGFP).
Materials:
-
U87.CD4.CCR5.CXCR4 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin)
-
Recombinant HIV-1 expressing EGFP
-
This compound
-
96-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding:
-
Seed 20,000 U87.CD4.CCR5.CXCR4 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 2 hours to allow cells to adhere.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the drug dilutions in triplicate to the wells containing the cells.
-
-
Infection:
-
Add 100 µL of the recombinant HIV-1 EGFP virus suspension to each well. The amount of virus should be pre-determined to result in approximately 10% EGFP-expressing cells in the absence of any inhibitor.
-
Include control wells with cells and virus but no drug (positive control) and cells with no virus (negative control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
Data Acquisition:
-
After incubation, harvest the cells and fix them (e.g., with 4% paraformaldehyde).
-
Analyze the percentage of EGFP-expressing cells in each well using a flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Abacavir concentration relative to the positive control.
-
Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound on the host cells used in the antiviral assay.
Materials:
-
Cell line used in the anti-HIV assay
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 of the cellular anti-HIV-1 activity assay protocol to seed cells and add serial dilutions of this compound.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each Abacavir concentration relative to the untreated cell control.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of Abacavir in inhibiting HIV-1 reverse transcriptase.
Experimental Workflows
Caption: Workflow for the biochemical HIV-1 reverse transcriptase inhibition assay.
Caption: Workflow for the cellular anti-HIV-1 activity assay.
References
- 1. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preclinical Formulation of Abacavir Hydroxyacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the preparation and administration of abacavir hydroxyacetate formulations for preclinical research, including in vivo pharmacokinetic (PK) and efficacy studies in rodent and non-human primate models.
Physicochemical Properties of Abacavir and its Salts
A thorough understanding of the physicochemical properties of a drug substance is critical for the development of appropriate preclinical formulations. Abacavir is classified as a Biopharmaceutical Classification System (BCS) Class III drug, indicating high solubility and low permeability. While specific data for the hydroxyacetate salt is limited, the properties of abacavir free base and the commonly used sulfate salt provide a strong foundation for formulation design.
| Property | Abacavir (Free Base) | Abacavir Sulfate | This compound |
| Molecular Formula | C₁₄H₁₈N₆O[1][2] | C₂₈H₃₈N₁₂O₆S[3] | C₁₆H₂₀N₆O₃[4] |
| Molecular Weight | 286.33 g/mol [1][2] | 670.7 g/mol | 344.37 g/mol [4] |
| Melting Point | 165 °C[5] | Not available | Not available |
| Aqueous Solubility | High | 77 mg/mL in water at 25°C[3][5] | Expected to be high |
| Solubility in Organic Solvents | Soluble in DMSO (57 mg/mL)[6] | Soluble in DMSO (~0.15 mg/mL)[7] | Soluble in DMSO (≥ 100 mg/mL)[8] |
| pKa | Not available | Not available | Not available |
| LogP | 1.1 - 1.2[5] | Not available | 0.8[4] |
Experimental Protocols for Preclinical Formulations
The choice of formulation for preclinical studies depends on the route of administration, the required dose, and the animal model. For this compound, simple aqueous-based formulations are generally suitable for oral and intravenous administration due to its anticipated high solubility.
Oral Formulation (Solution and Suspension)
Oral administration is a common route for preclinical evaluation. Depending on the required concentration, a solution or suspension can be prepared.
Protocol 1: Preparation of an Oral Solution
This protocol is suitable for lower doses where the drug is fully soluble in the vehicle.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q or equivalent)
-
Optional: Sweetening agent (e.g., sucrose, sorbitol) for palatability in voluntary dosing studies.
-
Optional: pH adjusting agent (e.g., phosphate buffer)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
0.22 µm syringe filter
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.
-
Add approximately 80% of the final volume of purified water to a glass beaker.
-
While stirring, slowly add the calculated amount of this compound to the water.
-
If using, add the sweetening agent and continue to stir until all solids are dissolved.
-
Adjust the pH if necessary using a suitable buffer system.
-
Transfer the solution to a volumetric flask and add purified water to the final volume.
-
Filter the solution through a 0.22 µm syringe filter to ensure clarity and remove any particulate matter.
-
Store the solution in a well-closed container at 2-8°C, protected from light. Stability should be determined for the intended duration of use.
Protocol 2: Preparation of an Oral Suspension
For higher doses that exceed the solubility of this compound in the desired vehicle volume, a suspension is required. A study in Wistar rats utilized a simple suspension in 0.9% saline.[9]
Materials:
-
This compound
-
0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Optional: Suspending agent (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose)
-
Mortar and pestle (for particle size reduction if necessary)
-
Graduated cylinder
-
Stirring rod or magnetic stirrer
Procedure:
-
Calculate the required amount of this compound and saline.
-
If necessary, gently grind the this compound in a mortar and pestle to achieve a fine, uniform powder.
-
In a suitable container, add a small amount of the saline to the this compound powder to form a smooth paste.
-
Gradually add the remaining saline while stirring continuously to form a uniform suspension.
-
If using a suspending agent, first dissolve it in the saline before adding the drug.
-
Ensure the suspension is continuously stirred before and during dose administration to maintain homogeneity.
-
Store the suspension at 2-8°C. Shake well before each use. The stability of the suspension should be evaluated.
Intravenous Formulation (Solution)
For intravenous administration, a sterile, isotonic solution is required.
Protocol 3: Preparation of an Intravenous Solution
Materials:
-
This compound
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP
-
0.22 µm sterile syringe filter
Procedure:
-
Under aseptic conditions (e.g., in a laminar flow hood), dissolve the calculated amount of this compound in a small volume of Sterile Water for Injection.
-
Once dissolved, dilute the solution to the final desired concentration with an isotonic vehicle such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection.
-
Draw the solution into a sterile syringe through a 0.22 µm sterile syringe filter.
-
The final formulation should be clear and free of visible particulate matter.
-
This formulation should be prepared fresh for each experiment and used immediately.
Analytical Method for Pharmacokinetic Studies
Quantification of abacavir in plasma is essential for determining its pharmacokinetic profile. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is a common and reliable method.
Protocol 4: Plasma Sample Analysis by HPLC-UV
This is a general protocol; specific parameters may need optimization.
Principle: Abacavir is extracted from plasma samples, separated from endogenous components by reversed-phase HPLC, and quantified by UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase: e.g., a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate)
-
Protein precipitation agent: e.g., acetonitrile or methanol
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample Preparation (Protein Precipitation): a. To a 100 µL plasma sample, add 200 µL of cold acetonitrile. b. Vortex for 1 minute to precipitate plasma proteins. c. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in a known volume of mobile phase.
-
HPLC Analysis: a. Inject a known volume of the reconstituted sample into the HPLC system. b. Set the UV detector to the appropriate wavelength for abacavir (e.g., 285 nm).[10] c. A calibration curve should be prepared using blank plasma spiked with known concentrations of abacavir and processed in the same manner as the study samples.
-
Data Analysis: a. Determine the peak area of abacavir in the chromatograms. b. Calculate the concentration of abacavir in the unknown samples by comparing their peak areas to the calibration curve.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
Caption: Workflow for a typical preclinical oral pharmacokinetic study.
Abacavir Mechanism of Action Signaling Pathway
Caption: Intracellular activation and mechanism of action of abacavir.
References
- 1. Abacavir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Abacavir - Wikipedia [en.wikipedia.org]
- 3. Abacavir Sulfate | C28H38N12O6S | CID 441384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C16H20N6O3 | CID 71605071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Long-Term Administration of Abacavir and Etravirine Impairs Semen Quality and Alters Redox System and Bone Metabolism in Growing Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for Studying Abacavir Hydroxyacetate Efficacy in Animal Models
These application notes provide a comprehensive overview of the animal models and experimental protocols for evaluating the in vivo efficacy of Abacavir hydroxyacetate, a key nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of Human Immunodeficiency Virus (HIV) infection.
Introduction
Abacavir is a potent carbocyclic synthetic nucleoside analogue that acts as an antiviral agent.[1] Following administration, it is converted intracellularly by cellular enzymes into its active metabolite, carbovir triphosphate (CBV-TP).[1][2] CBV-TP is an analogue of deoxyguanosine-5'-triphosphate (dGTP) and inhibits the activity of HIV-1 reverse transcriptase (RT).[1][3] This inhibition occurs through two primary mechanisms: competition with the natural substrate dGTP and incorporation into the viral DNA, which leads to chain termination due to the lack of a 3'-OH group.[1][4] The effective concentration of Abacavir required to inhibit viral replication by 50% (EC50) in cell culture ranges from 3.7 to 5.8 μM for HIV-1IIIB and 0.07 to 1.0 μM for HIV-1BaL.[1]
The evaluation of Abacavir's efficacy in vivo relies on the use of suitable animal models that can recapitulate key aspects of HIV-1 infection and pathogenesis in humans. The most commonly utilized models are humanized mice and non-human primates.
Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of antiretroviral drugs like Abacavir.[5] While small animal models offer advantages in terms of cost and throughput, their distant relation to humans can make extrapolation of results challenging.[5] Non-human primates, being closely related to humans, provide a more predictive model for HIV pathogenesis and treatment.[6][7]
Humanized Mouse Models
Humanized mice are immunodeficient mice engrafted with human cells or tissues, making them susceptible to HIV-1 infection.[8][9] These models are invaluable for studying viral replication, pathogenesis, and the efficacy of antiretroviral therapies.[5][8]
-
BLT (Bone Marrow/Liver/Thymus) Mice: These mice are generated by transplanting human fetal liver and thymus tissue into immunodeficient mice, followed by the injection of autologous fetal liver-derived CD34+ hematopoietic stem cells.[5] BLT mice develop a functional human immune system, including T cells, B cells, monocytes/macrophages, and dendritic cells.[5] They can be infected with HIV-1 through various routes, including mucosal inoculation, leading to sustained viremia and CD4+ T cell depletion, mimicking key features of human infection.[5] This model has been successfully used to demonstrate the effectiveness of antiretroviral drugs in preventing and treating HIV-1 infection.[5]
-
CD34+ Stem Cell Engrafted Mice: In this model, immunodeficient mouse strains such as NOD/SCID, NOG, or NSG are conditioned and then injected with human CD34+ hematopoietic stem cells from sources like cord blood, fetal liver, or adult bone marrow.[5] These mice develop a human immune system and are susceptible to HIV-1 infection, resulting in detectable plasma viremia and CD4+ T cell depletion.[5] Studies using this model have demonstrated the efficacy of antiretroviral therapy in suppressing viral replication.[5]
Non-Human Primate (NHP) Models
NHP models, particularly macaques, are considered the gold standard for preclinical HIV research due to their close phylogenetic relationship to humans.[6][7] Since NHPs are not susceptible to HIV-1, studies are conducted using Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Viruses (SHIVs).[6][7]
-
SIV-infected Macaques: Infection of Asian macaques (e.g., rhesus, cynomolgus) with pathogenic strains of SIV (e.g., SIVmac251, SIVmac239) results in a disease progression that closely mirrors HIV-1 infection in humans, including a high viral load and the development of AIDS-like illness.[6][10] This model is widely used to study AIDS pathogenesis and to evaluate the efficacy of antiviral drugs and vaccines.[6]
-
SHIV-infected Macaques: SHIVs are genetically engineered viruses that contain the reverse transcriptase (RT) gene from HIV-1 within an SIV backbone.[6] This makes the virus sensitive to HIV-1 specific non-nucleoside reverse transcriptase inhibitors (NNRTIs) and allows for the direct testing of drugs targeting the HIV-1 RT in a primate model.[6]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data on the efficacy of this compound in different animal models. This data is illustrative and intended for comparative purposes.
| Animal Model | Virus | Treatment Group | Peak Viral Load (log10 copies/mL) | CD4+ T-cell Count (cells/µL) |
| Humanized BLT Mice | HIV-1 | Untreated Control | 6.5 ± 0.4 | 150 ± 25 |
| Abacavir (30 mg/kg/day) | 4.2 ± 0.5 | 350 ± 40 | ||
| Humanized NSG Mice (CD34+) | HIV-1 | Untreated Control | 6.8 ± 0.3 | 120 ± 30 |
| Abacavir (30 mg/kg/day) | 4.5 ± 0.6 | 300 ± 50 | ||
| Rhesus Macaques | SIVmac251 | Untreated Control | 7.2 ± 0.5 | 200 ± 50 |
| Abacavir (10 mg/kg/day) | 5.1 ± 0.7 | 450 ± 60 |
Experimental Protocols
Protocol 1: Evaluation of Abacavir Efficacy in Humanized Mice
1. Animal Model:
- Use humanized BLT or CD34+ engrafted NSG mice with stable human immune cell engraftment.
2. Infection:
- Infect mice intravenously or intraperitoneally with a known infectious dose of a CCR5-tropic HIV-1 strain (e.g., HIV-1 BaL).[11][12]
- Monitor viral load weekly post-infection to establish baseline viremia.
3. Drug Administration:
- Prepare this compound in a suitable vehicle for oral gavage or subcutaneous injection.
- Initiate treatment once a stable plasma viral load is established.
- Administer Abacavir at a predetermined dose (e.g., 30 mg/kg/day) for a specified duration (e.g., 4-8 weeks).
- Include a control group receiving the vehicle alone.
4. Monitoring Efficacy:
- Collect peripheral blood samples weekly to monitor plasma viral load using a validated quantitative RT-PCR assay.
- Perform immunophenotyping of peripheral blood mononuclear cells (PBMCs) by flow cytometry to determine absolute CD4+ and CD8+ T-cell counts.
5. Data Analysis:
- Calculate the mean log10 reduction in viral load from baseline for the treatment group compared to the control group.
- Compare the changes in CD4+ T-cell counts between the treated and control groups.
Protocol 2: Evaluation of Abacavir Efficacy in NHP Models
1. Animal Model:
- Use healthy, SIV-negative rhesus macaques.
2. Infection:
- Infect macaques intravenously with a pathogenic SIVmac strain (e.g., SIVmac251).
- Monitor plasma viral load and CD4+ T-cell counts to track the course of infection.
3. Drug Administration:
- Formulate this compound for oral administration.
- Begin treatment during the chronic phase of infection.
- Administer Abacavir daily at a specified dose (e.g., 10 mg/kg/day) for several weeks.
- Include an untreated control group.
4. Monitoring Efficacy:
- Measure plasma SIV RNA levels regularly using a quantitative RT-PCR assay.
- Monitor peripheral CD4+ and CD8+ T-cell counts using flow cytometry.
- Clinical monitoring for signs of disease progression.
5. Data Analysis:
- Determine the effect of Abacavir treatment on plasma viremia and CD4+ T-cell counts over time.
- Compare virological and immunological parameters between the treated and control groups.
Visualizations
Signaling Pathway of Abacavir Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. Abacavir - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NHP Models in HIV Antiviral Drug Research – Creative Diagnostics [creative-diagnostics.com]
- 7. Interests of the Non-Human Primate Models for HIV Cure Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Nonhuman Primate Models for HIV Cure Research | PLOS Pathogens [journals.plos.org]
- 11. A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]
High-Throughput Screening Assays for Abacavir Hydroxyacetate Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for HIV-1 infection.[1][2] Its mechanism of action involves the intracellular conversion to the active metabolite, carbovir triphosphate, which acts as a competitive inhibitor and chain terminator of viral reverse transcriptase (RT).[1][3] The development of novel Abacavir analogs necessitates robust high-throughput screening (HTS) assays to efficiently evaluate their antiviral potency, cytotoxicity, and potential for off-target effects. This document provides detailed application notes and protocols for key HTS assays relevant to the screening of Abacavir hydroxyacetate analogs.
Key Screening Assays
A comprehensive screening cascade for Abacavir analogs should include both biochemical and cell-based assays to assess target engagement, antiviral efficacy, and potential toxicity.
-
Biochemical Assay: A Fluorescence Resonance Energy Transfer (FRET)-based Reverse Transcriptase (RT) assay for direct measurement of inhibitor potency against the viral enzyme.
-
Cell-Based Assay: A luminescence-based cell viability assay (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) in a viral replication system.
-
Safety Screening: A high-throughput genotyping assay for HLA-B*57:01 to assess the risk of hypersensitivity reactions, a known adverse effect of Abacavir.[4][5][6]
Data Presentation
Quantitative data from the screening assays should be summarized for clear comparison of analog performance.
Table 1: In Vitro Potency of Abacavir Analogs against HIV-1 Reverse Transcriptase (FRET Assay)
| Compound ID | IC50 (µM) | Z'-factor | S/B Ratio |
| Abacavir Triphosphate (Control) | 0.021 | 0.89 | >10 |
| Analog-001 | [Enter Data] | [Enter Data] | [Enter Data] |
| Analog-002 | [Enter Data] | [Enter Data] | [Enter Data] |
| Analog-003 | [Enter Data] | [Enter Data] | [Enter Data] |
IC50: The half-maximal inhibitory concentration. Z'-factor: A measure of assay quality, with values >0.5 considered excellent for HTS. S/B Ratio: Signal-to-Background ratio.
Table 2: Antiviral Activity and Cytotoxicity of Abacavir Analogs (CellTiter-Glo® Assay)
| Compound ID | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Abacavir (Control) | MT-4 | 4.0 | 160 | 40 |
| Abacavir (Control) | CEM | - | 160 | - |
| Analog-001 | MT-4 | [Enter Data] | [Enter Data] | [Enter Data] |
| Analog-002 | MT-4 | [Enter Data] | [Enter Data] | [Enter Data] |
| Analog-003 | MT-4 | [Enter Data] | [Enter Data] | [Enter Data] |
EC50: The half-maximal effective concentration. CC50: The half-maximal cytotoxic concentration. SI: Selectivity Index, a measure of the therapeutic window.
Signaling Pathway and Experimental Workflows
Abacavir Mechanism of Action
Abacavir is a prodrug that is intracellularly phosphorylated to its active triphosphate form. This active metabolite competes with the natural substrate, dGTP, for incorporation into the growing viral DNA chain by HIV reverse transcriptase. Upon incorporation, it causes chain termination due to the lack of a 3'-hydroxyl group, thus inhibiting viral replication.
Figure 1. Abacavir's intracellular activation and inhibition of HIV reverse transcriptase.
FRET-Based Reverse Transcriptase Assay Workflow
This biochemical assay measures the direct inhibition of HIV-1 reverse transcriptase activity. A FRET-labeled DNA/RNA hybrid substrate is used. In the absence of an inhibitor, RT synthesizes a complementary DNA strand, leading to a change in FRET signal. Potent inhibitors prevent this synthesis, resulting in a stable FRET signal.
Figure 2. Workflow for the FRET-based high-throughput screening of RT inhibitors.
CellTiter-Glo® Antiviral Assay Workflow
This cell-based assay determines the antiviral activity and cytotoxicity of the compounds. The assay measures ATP levels, which are proportional to the number of viable cells. In virus-infected wells, cytopathic effects lead to a decrease in ATP. Effective antiviral compounds protect the cells, resulting in higher ATP levels.
Figure 3. Workflow for the CellTiter-Glo® based antiviral and cytotoxicity assay.
Experimental Protocols
FRET-Based Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the in vitro potency (IC50) of Abacavir analogs against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
FRET-labeled DNA/RNA substrate (e.g., a DNA primer annealed to an RNA template with a fluorophore and a quencher at opposite ends)
-
dNTP mix
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
384-well, black, low-volume assay plates
-
Test compounds (Abacavir analogs) and control inhibitor (Abacavir triphosphate)
-
Plate reader with FRET capabilities
Protocol:
-
Prepare serial dilutions of the test compounds and control inhibitor in DMSO.
-
Dispense 50 nL of the compound dilutions into the assay plate using an acoustic dispenser.
-
Add 5 µL of RT enzyme solution (e.g., 2 nM final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the FRET-labeled substrate and dNTP mix (e.g., 100 nM substrate and 10 µM dNTPs final concentration).
-
Immediately place the plate in a kinetic plate reader and measure the FRET signal every minute for 60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear phase of the kinetic curve).
-
Normalize the rates to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor and S/B ratio to assess assay quality.[7][8][9]
-
CellTiter-Glo® Antiviral and Cytotoxicity Assay
Objective: To determine the antiviral efficacy (EC50) and cytotoxicity (CC50) of Abacavir analogs in a cell-based HIV-1 replication assay.
Materials:
-
Human T-cell line susceptible to HIV-1 infection (e.g., MT-4 or CEM)
-
HIV-1 viral stock (e.g., IIIB or NL4-3)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well, white, solid-bottom assay plates
-
Test compounds (Abacavir analogs) and control drug (Abacavir)
-
Luminometer
Protocol:
Antiviral Assay (EC50 determination):
-
Seed MT-4 cells at a density of 5 x 10^3 cells/well in 25 µL of culture medium in a 384-well plate.
-
Add 50 nL of serially diluted test compounds.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 in 25 µL of medium.
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Cytotoxicity Assay (CC50 determination):
-
Follow the same procedure as the antiviral assay (steps 1-2 and 5-9), but do not add the virus in step 3.
Data Analysis:
-
For the antiviral assay, normalize the luminescence signals to the uninfected cell control (100% viability) and the virus-infected control (0% viability).
-
For the cytotoxicity assay, normalize the luminescence signals to the untreated cell control (100% viability).
-
Plot the percentage of cell protection (for EC50) or cell viability (for CC50) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and CC50 values.[10][11][12]
-
Calculate the Selectivity Index (SI = CC50/EC50).
High-Throughput HLA-B*57:01 Genotyping Assay
Objective: To identify Abacavir analogs that may have a reduced risk of causing hypersensitivity reactions by pre-screening for interactions with the HLA-B*57:01 allele. While a direct HTS assay for this interaction is complex, a high-throughput genotyping of cell lines or primary cells used in later-stage testing is crucial.
Methodology: A real-time PCR-based TaqMan assay is a suitable method for high-throughput HLA-B57:01 genotyping.[13][14] This method uses sequence-specific primers and a fluorescently labeled probe to detect the presence of the HLA-B57:01 allele.
Protocol Outline:
-
DNA Extraction: Isolate genomic DNA from the cell lines or patient samples to be tested.
-
Real-Time PCR:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, sequence-specific primers for HLA-B*57:01, and a TaqMan probe.
-
Add the genomic DNA to the master mix.
-
Run the real-time PCR reaction using a thermal cycler with fluorescence detection capabilities. The cycling conditions will typically involve an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The real-time PCR instrument will detect the fluorescence signal generated during the amplification of the HLA-B*57:01 allele.
-
The presence of the allele is determined by a significant increase in fluorescence above a baseline threshold.
-
Include positive (known HLA-B57:01 positive DNA) and negative (known HLA-B57:01 negative DNA) controls in each run for quality control.
-
Conclusion
The described high-throughput screening assays provide a robust framework for the initial characterization of this compound analogs. The combination of a direct enzymatic inhibition assay, a cell-based antiviral and cytotoxicity assay, and a safety screen for a known genetic liability allows for the efficient identification of lead candidates with promising therapeutic potential and a favorable safety profile for further development.
References
- 1. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Should abacavir be a first-line alternative for adults with HIV in sub-Saharan Africa? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacogenetic (PG) Investigation of Hypersensitivity to Abacavir [natap.org]
- 5. Severe abacavir hypersensitivity reaction in a patient with human immunodeficiency virus infection: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorio.usp.br [repositorio.usp.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
Application Notes & Protocols for Abacavir Hydroxyacetate Stability Testing
Introduction
Abacavir hydroxyacetate is the hydroxyacetate salt of abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[1] Ensuring the stability of active pharmaceutical ingredients (APIs) like this compound is a critical aspect of drug development and manufacturing. This document provides a comprehensive overview of the protocols for conducting stability testing of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines. The protocols outlined here are intended for researchers, scientists, and drug development professionals to assess the intrinsic stability of the molecule and to define its re-test period and storage conditions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for the design of stability studies and the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C16H20N6O3 | [2][3] |
| Molecular Weight | 344.37 g/mol | [3] |
| Water Solubility | 0.917 mg/mL | [2] |
| pKa (Strongest Basic) | 5.77 | [2] |
| logP | 0.71 | [2] |
Experimental Protocols
1. Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products which, in turn, helps in establishing the degradation pathways and the intrinsic stability of the molecule.[4] The following conditions are recommended for the forced degradation of this compound. Studies on abacavir sulfate have shown it to be susceptible to acidic and oxidative conditions, while being stable to basic hydrolysis and thermal stress.[5][6][7]
Table 1: Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H2O2 | Room Temperature | 24 hours |
| Thermal Degradation | Solid drug substance | 105°C | 48 hours |
| Photostability | Solid drug substance | ICH Q1B conditions | As per ICH Q1B |
Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH. Dilute with the mobile phase to a final concentration of about 100 µg/mL before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M HCl. Dilute with the mobile phase to a final concentration of about 100 µg/mL before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of about 100 µg/mL before analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a thermostatically controlled oven at 105°C for 48 hours. After exposure, dissolve the sample in a suitable solvent and dilute with the mobile phase to a final concentration of about 100 µg/mL for analysis.
-
Photostability Testing: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[8][9] A control sample should be protected from light. After exposure, prepare solutions for analysis.
2. Long-Term and Accelerated Stability Testing
Long-term and accelerated stability studies are designed to predict the shelf life of the API under defined storage conditions.[8][10] These studies should be conducted on at least three primary batches of the drug substance.[8][11]
Table 2: ICH Recommended Storage Conditions for Stability Testing
| Study | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Protocol for Long-Term and Accelerated Stability Testing:
-
Sample Packaging: Package the this compound samples in containers that are the same as or simulate the proposed marketing packaging.
-
Storage: Place the packaged samples in stability chambers maintained at the conditions specified in Table 2.
-
Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, and 12 months for the first year, every 6 months for the second year, and annually thereafter.[8] For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[8]
-
Analysis: At each time point, analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.
Analytical Methodology: Stability-Indicating UHPLC Method
A validated stability-indicating analytical method is essential to separate and quantify abacavir from its degradation products and any process-related impurities. A reported UHPLC method for abacavir sulfate can be adapted and validated for this compound.[12]
Table 3: Recommended Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity BEH C8 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% v/v o-phosphoric acid in water |
| Mobile Phase B | 0.1% v/v o-phosphoric acid in methanol |
| Gradient | T/%B = 0/8, 5/40, 6/40, 6.01/8 |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 1 µL |
| Run Time | 6.0 min |
Protocol for Sample Analysis:
-
Standard Solution Preparation: Prepare a standard solution of this compound at a concentration of 0.10 mg/mL in water.
-
Sample Solution Preparation: Prepare sample solutions from the stability studies at a target concentration of 0.10 mg/mL in water.
-
Chromatographic Analysis: Inject the standard and sample solutions into the UHPLC system and record the chromatograms.
-
Data Analysis: Calculate the assay of abacavir and the levels of any degradation products. The mass balance should be calculated to ensure that all degradation products are accounted for.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for this compound Stability Testing.
Potential Degradation Pathway of Abacavir
Based on forced degradation studies of abacavir sulfate, the primary degradation occurs under acidic and oxidative stress.[5][7]
References
- 1. ijrpc.com [ijrpc.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C16H20N6O3 | CID 71605071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. [PDF] Forced degradation study of abacavir sulfate under the frame of genotoxic impurity | Semantic Scholar [semanticscholar.org]
- 7. NIScPR Online Periodical Repository: Forced degradation study of abacavir sulfate under the frame of genotoxic impurity [nopr.niscpr.res.in]
- 8. database.ich.org [database.ich.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Abacavir hydroxyacetate solubility and stability issues.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of abacavir hydroxyacetate.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The calculated water solubility of this compound is 0.917 mg/mL.[1] For comparison, the sulfate salt of abacavir has a higher aqueous solubility, with one source reporting approximately 77 mg/mL in distilled water at 25°C.[2][3] Another study notes that abacavir (as the sulfate salt) is considered highly soluble by the Biopharmaceutics Classification System (BCS Class 3).[4]
Q2: What solvents can be used to prepare stock solutions of abacavir and its salts?
A2: For abacavir sulfate, stock solutions can be prepared in DMSO at a concentration of approximately 0.15 mg/mL.[5] It is also soluble in methanol.[6] For this compound, a 10 mM stock solution in DMSO is commercially available.[7] When preparing aqueous solutions from a DMSO stock, it is crucial to ensure the final concentration of DMSO is low enough to not affect biological experiments.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For a 10 mM stock solution of this compound in DMSO, it is recommended to store it at -80°C for up to 6 months, or at -20°C for up to 1 month.[7] Aqueous solutions of abacavir sulfate are not recommended to be stored for more than one day.[5] It is best practice to prepare fresh aqueous solutions daily.
Q4: What are the main stability issues concerning abacavir?
A4: Forced degradation studies on abacavir sulfate have shown that it is susceptible to degradation under acidic and oxidative conditions.[8][9][10] It is found to be relatively stable under basic, thermal, and photolytic stress.[8][9]
Q5: What are the known degradation products of abacavir?
A5: Under acidic hydrolysis, abacavir sulfate degrades to form several products, with one major degradation product being identified.[11] Oxidative stress also leads to the formation of distinct degradation products.[8] Electrochemical degradation of abacavir has been shown to produce two major degradation products.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | The concentration of this compound exceeds its aqueous solubility limit (0.917 mg/mL).[1] The pH of the buffer may be unfavorable. The solution may have been stored for too long or at an inappropriate temperature. | Prepare a fresh solution, ensuring the concentration is below the solubility limit. Consider using a co-solvent if higher concentrations are needed, but check for compatibility with your experimental system. Adjust the pH of the buffer; the pKa of abacavir's strongest basic site is 5.77.[1] |
| Inconsistent experimental results | Degradation of this compound in the experimental medium. This is more likely if the medium is acidic or contains oxidizing agents.[8] | Prepare fresh solutions before each experiment. Protect solutions from strong light and excessive heat. Analyze the purity of the stock solution if degradation is suspected. |
| Low recovery from plasma or other biological matrices | Inefficient extraction method. | A liquid-liquid extraction using a mixture of ethyl acetate and dichloromethane (90:10, v/v) has been successfully used for abacavir from human plasma.[13] |
| Unexpected peaks in HPLC analysis | Presence of degradation products or impurities from synthesis. | Use a stability-indicating HPLC method to resolve the main peak from any degradation products.[6][8] Refer to the degradation pathways to tentatively identify the unexpected peaks. |
Data Summary
Table 1: Solubility of Abacavir Salts
| Salt Form | Solvent | Solubility | Reference |
| Hydroxyacetate | Water (calculated) | 0.917 mg/mL | [1] |
| Sulfate | Distilled Water (25°C) | ~77 mg/mL | [2][3] |
| Sulfate | PBS (pH 7.2) | ~1 mg/mL | [5] |
| Sulfate | DMSO | ~0.15 mg/mL | [5] |
Table 2: Stability of Abacavir Sulfate under Stress Conditions
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (1N HCl) | Significant degradation | [8][10] |
| Basic Hydrolysis (1N NaOH) | Stable | [8] |
| Oxidative (3% H₂O₂) | Significant degradation | [8][10] |
| Thermal (105°C) | Stable | [8] |
| Photolytic | Stable | [6][8] |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[7]
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of purified water or a relevant buffer in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.[14]
Protocol 3: Stability-Indicating HPLC Method
This protocol is adapted from methods developed for abacavir sulfate and can be optimized for this compound.[6][8]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05% orthophosphoric acid in water, pH 3) and an organic solvent (e.g., methanol or acetonitrile).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV at 245 nm.[14]
-
Injection Volume: 20 µL.[14]
-
Procedure:
-
Prepare solutions of this compound in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the main abacavir peak and any potential degradation products.
-
The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
Visualizations
Caption: Simplified degradation pathway of abacavir under stress conditions.
Caption: Experimental workflow for determining aqueous solubility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. extranet.who.int [extranet.who.int]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijrpc.com [ijrpc.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Abacavir Hydroxyacetate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abacavir hydroxyacetate and encountering viral resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Abacavir resistance.
Issue 1: Inconsistent IC50 values for Abacavir in susceptible (wild-type) viral strains.
-
Question: My in vitro susceptibility assays for wild-type HIV-1 are showing variable IC50 values for Abacavir. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors. First, ensure the consistency of your cell culture conditions, including cell density, passage number, and media composition, as these can influence drug metabolism and viral replication. Second, verify the concentration and purity of your this compound stock solution. Degradation of the compound can lead to reduced potency. Finally, standardize your viral inoculum across experiments; variations in the amount of virus used can significantly impact the calculated IC50.
Issue 2: Unexpectedly high levels of resistance in viral isolates with single mutations.
-
Question: I have a viral strain with a single M184V mutation, but it's showing higher than expected resistance to Abacavir. Why might this be?
-
Answer: While the M184V mutation alone typically confers low-level resistance to Abacavir, its impact can be influenced by the genetic background of the viral strain.[1] The presence of other polymorphisms in the reverse transcriptase gene, even those not typically associated with Abacavir resistance, can sometimes enhance the effect of primary resistance mutations. It is also possible that a secondary, undetected mutation is present. We recommend full sequencing of the reverse transcriptase gene to identify any additional mutations that may be contributing to the observed phenotype.
Issue 3: Difficulty in selecting for high-level Abacavir resistance in vitro.
-
Question: I am trying to generate highly Abacavir-resistant viral strains through in vitro passage, but the resistance level is plateauing. How can I enhance the selection pressure?
-
Answer: The development of high-level resistance to Abacavir in vitro often requires the accumulation of multiple mutations.[2] If you are using Abacavir as a single selective agent, consider a combination approach. The addition of other nucleoside reverse transcriptase inhibitors (NRTIs), such as lamivudine, can alter the mutational pathway and facilitate the emergence of multi-drug resistant strains.[3][4] However, be aware that co-administration with zidovudine (ZDV) can significantly reduce the selection of key Abacavir resistance mutations like K65R and L74V.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary mutations associated with Abacavir resistance?
A1: The primary mutations in the HIV-1 reverse transcriptase that are selected for by Abacavir are K65R, L74V, Y115F, and M184V.[2]
Q2: How does the presence of multiple mutations affect the level of Abacavir resistance?
A2: The level of resistance to Abacavir generally increases with the accumulation of mutations. While a single mutation may only confer low-level resistance, combinations of these mutations can lead to clinically significant resistance. For example, the combination of M184V with thymidine analogue mutations (TAMs) can increase Abacavir resistance.[1]
Q3: What is the role of zidovudine (ZDV) in the context of Abacavir resistance?
A3: Concurrent use of zidovudine significantly alters the resistance pathway selected by Abacavir-containing regimens.[3][4] ZDV has been shown to reduce the selection frequency of the K65R and L74V mutations.[3][4] Interestingly, some Abacavir-associated mutations can increase susceptibility to ZDV.[3]
Q4: Can Abacavir be effective against strains with some level of resistance?
A4: The clinical utility of Abacavir against resistant strains depends on the specific mutations and the overall treatment regimen. Strains with a single mutation, such as M184V, may still show a partial response to Abacavir-containing therapies. However, the presence of multiple mutations, particularly in combination with TAMs, is likely to lead to treatment failure. Genotypic and phenotypic resistance testing is crucial for guiding treatment decisions in such cases.
Data Presentation
Table 1: Fold Resistance to Abacavir Conferred by Specific Reverse Transcriptase Mutations
| Mutation(s) | Fold Resistance to Abacavir | Reference |
| Wild-Type (NL4-3) | 1.0 | [2] |
| E44D | <2.0 | [2] |
| V118I | <2.0 | [2] |
| M184V | <2.0 | [2] |
| E44D + M184V | 3.1 | [2] |
| E44D + V118I + M184V | 3.1 | [2] |
| Zidovudine Resistance Mutations Only | Low-level | [2] |
| Zidovudine Resistance Mutations + M184V | Increased Low-level | [2] |
Note: Fold resistance is calculated by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus. Low-level resistance was defined as 2.5- to 5.5-fold-reduced susceptibility, and high-level resistance as >5.5-fold-reduced susceptibility in the cited study.[2]
Experimental Protocols
Protocol 1: HIV-1 Genotyping by Sanger Sequencing
This protocol outlines the general steps for identifying resistance mutations in the HIV-1 pol gene.
1. Viral RNA Extraction:
- Extract viral RNA from patient plasma or cell culture supernatant using a commercial viral RNA extraction kit, following the manufacturer's instructions.
2. Reverse Transcription and PCR Amplification (RT-PCR):
- Perform a one-step RT-PCR to reverse transcribe the viral RNA and amplify the protease and reverse transcriptase regions of the pol gene. Use primers specific to these regions.
- RT-PCR Reaction Mix Example:
- Viral RNA template
- Forward and reverse primers
- RT-PCR enzyme mix (containing reverse transcriptase and a high-fidelity DNA polymerase)
- dNTPs
- Reaction buffer
- Thermocycling Conditions (Example):
- Reverse Transcription: 50°C for 30 minutes
- Initial Denaturation: 95°C for 15 minutes
- PCR Cycles (40 cycles):
- Denaturation: 95°C for 30 seconds
- Annealing: 55-60°C for 30 seconds
- Extension: 72°C for 1-2 minutes
- Final Extension: 72°C for 10 minutes
3. PCR Product Purification:
- Purify the PCR product to remove primers, dNTPs, and other reaction components using a PCR purification kit or enzymatic cleanup.
4. Sanger Sequencing:
- Set up sequencing reactions for both the forward and reverse strands using the purified PCR product as a template and appropriate sequencing primers.
- Perform cycle sequencing.
- Purify the sequencing products.
- Analyze the sequencing products on a capillary electrophoresis-based genetic analyzer.
5. Sequence Analysis:
- Assemble the forward and reverse sequence reads to generate a consensus sequence.
- Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations.
- Use a HIV drug resistance database (e.g., Stanford University HIV Drug Resistance Database) to interpret the clinical significance of the identified mutations.[5]
Protocol 2: Phenotypic Drug Susceptibility Assay
This protocol describes a cell-based assay to determine the IC50 of Abacavir against a specific viral isolate.
1. Cell Culture and Virus Stock Preparation:
- Culture a suitable host cell line (e.g., MT-4, CEM) in appropriate media.
- Prepare a high-titer stock of the viral isolate to be tested.
2. Assay Setup:
- Seed the host cells in a 96-well plate at a predetermined density.
- Prepare serial dilutions of this compound in cell culture medium.
- Add the drug dilutions to the wells containing the cells.
- Infect the cells with a standardized amount of the viral stock. Include a no-drug control and a no-virus control.
3. Incubation:
- Incubate the plate at 37°C in a CO2 incubator for 3-7 days, depending on the virus and cell line used.
4. Measurement of Viral Replication:
- Quantify viral replication using a suitable method, such as:
- p24 Antigen ELISA: Measure the amount of HIV-1 p24 antigen in the cell culture supernatant.
- Reverse Transcriptase Activity Assay: Measure the activity of reverse transcriptase in the supernatant.
- Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter gene expression.
5. Data Analysis:
- Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.
- Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the 50% inhibitory concentration (IC50).
- Calculate the fold resistance by dividing the IC50 of the test virus by the IC50 of a susceptible wild-type reference virus.
Protocol 3: Site-Directed Mutagenesis of HIV Reverse Transcriptase
This protocol provides a general workflow for introducing specific resistance mutations into a plasmid containing the HIV-1 reverse transcriptase gene.
1. Primer Design:
- Design a pair of complementary mutagenic primers (forward and reverse) that contain the desired mutation in the center.
- The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
- The mutation should be flanked by at least 10-15 bases of correct sequence on both sides.
2. Mutagenesis PCR:
- Perform a PCR using a high-fidelity DNA polymerase, the plasmid containing the wild-type reverse transcriptase gene as the template, and the mutagenic primers.
- PCR Reaction Mix Example:
- Plasmid DNA template
- Forward and reverse mutagenic primers
- High-fidelity DNA polymerase
- dNTPs
- Reaction buffer
- Thermocycling Conditions (Example):
- Initial Denaturation: 95°C for 2 minutes
- PCR Cycles (18-25 cycles):
- Denaturation: 95°C for 30 seconds
- Annealing: 55-60°C for 1 minute
- Extension: 68°C for 1 minute/kb of plasmid length
- Final Extension: 68°C for 7 minutes
3. Digestion of Parental DNA:
- Digest the parental (non-mutated) methylated DNA template by adding the DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1-2 hours.
4. Transformation:
- Transform the DpnI-treated PCR product into competent E. coli cells.
5. Plasmid Isolation and Sequencing:
- Select individual bacterial colonies and culture them to isolate the plasmid DNA.
- Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and to ensure that no other mutations were introduced.
Mandatory Visualizations
Caption: Mechanism of action of Abacavir.
Caption: Abacavir resistance pathways with and without Zidovudine.
Caption: Workflow for troubleshooting Abacavir treatment failure.
References
- 1. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. penta-id.org [penta-id.org]
- 4. Effect of concurrent zidovudine use on the resistance pathway selected by abacavir-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
Abacavir Hydroxyacetate Degradation: Technical Support Center
This technical support guide provides detailed information on the degradation pathways and byproducts of abacavir. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is abacavir most likely to degrade?
A1: Abacavir is most susceptible to degradation under acidic hydrolysis and oxidative stress conditions.[1][2][3] It is generally stable under basic, thermal (heat), and photolytic (light) stress.[2]
Q2: What are the primary degradation byproducts observed under acidic stress?
A2: Acidic hydrolysis primarily results in the cleavage of the N-9 bond between the purine ring and the cyclopentene moiety. This generates a major degradation product with a mass-to-charge ratio (m/z) of 191.2, corresponding to the purine base structure (C8H10N6).[1][2] Another impurity, designated Imp-A1, has also been reported.[2]
Q3: What byproducts are formed during the oxidative degradation of abacavir?
A3: Oxidative stress leads to the formation of several degradation products. The most commonly identified byproducts have m/z values of 319.2 (C14H18N6O3), 303.20, and 247.2 (C11H14N6O).[1][2][4] These products likely result from the formation of N-oxides or other oxidative modifications to the abacavir molecule.[1][5]
Q4: Are any of the degradation products considered potentially genotoxic?
A4: Structural alerts for some oxidative degradation byproducts, such as those resembling N-hydroxyaryls and aza-aryl N-oxides, suggest they could be potential genotoxic impurities.[1][5][3] Further characterization is necessary to confirm this potential.
Q5: My abacavir sample shows no significant degradation after exposure to heat and light. Is this expected?
A5: Yes, this is the expected outcome. Forced degradation studies have consistently shown that abacavir is stable under thermal and photolytic stress conditions as per ICH guidelines.[1][2]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant degradation observed in control/unstressed samples. | Contaminated glassware or solvents; improper preparation or storage of the stock solution. | Ensure all glassware is scrupulously clean. Use fresh, high-purity solvents and prepare solutions immediately before use. Store stock solutions as per stability recommendations (typically refrigerated and protected from light). |
| Poor chromatographic resolution between abacavir and its degradation products. | Suboptimal mobile phase composition, pH, or column chemistry. Inadequate gradient slope in a gradient method. | Optimize the mobile phase. For abacavir, a C8 or C18 column is effective.[2][6] Adjusting the pH or the organic modifier percentage can improve separation. If using a gradient, try a shallower gradient to increase resolution between closely eluting peaks.[7] |
| Mass balance in the forced degradation study is below 90%. | Co-elution of degradation products; non-UV active degradants; precipitation of degradants; analyte adsorption to container surfaces. | Ensure the analytical method is truly stability-indicating by confirming peak purity. Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) to check for non-UV active products. Visually inspect stressed samples for any precipitation. |
| Inconsistent or irreproducible degradation levels under the same stress conditions. | Inaccurate control of experimental parameters (temperature, reagent concentration, time). Variability in sample preparation. | Use calibrated equipment (ovens, pH meters). Ensure precise preparation of stress reagents (e.g., 1.0 N HCl, 3% H₂O₂). Standardize the timing and neutralization/dilution steps for all samples. |
Quantitative Data Summary
The following table summarizes the results from forced degradation studies performed on abacavir sulfate, which is structurally analogous for degradation purposes.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Major Degradation Products (m/z) |
| Acid Hydrolysis | 1 N HCl | 42 hours | Ambient (~25°C) | Significant | 191.10[2] |
| Oxidative | 3% H₂O₂ | 7 days | Ambient (~25°C) | Significant | 303.20, 223.20, 319.20[2], 247.2[1] |
| Base Hydrolysis | 1 N NaOH | 42 hours | Ambient (~25°C) | No significant degradation | N/A |
| Thermal | Heating | 10 days | 105°C | No significant degradation | N/A |
| Photolytic | UV & Visible Light | 11 days | Ambient | No significant degradation | N/A |
Note: The extent of degradation can vary based on the exact experimental conditions (e.g., reflux vs. ambient temperature).[1][2]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is based on ICH guidelines to induce the degradation of abacavir under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of abacavir at a concentration of approximately 1.0 mg/mL in a suitable solvent like water or methanol.
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 2 N HCl to achieve a final concentration of 1 N HCl.
-
Incubate the solution at ambient temperature (~25°C) for 42 hours.[2]
-
After incubation, carefully neutralize the sample with an equivalent amount of 1 N NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 2 N NaOH to achieve a final concentration of 1 N NaOH.
-
Incubate the solution at ambient temperature (~25°C) for 42 hours.[2]
-
Neutralize the sample with an equivalent amount of 1 N HCl and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Transfer the solid drug substance to an oven maintained at 105°C for 10 days.[2]
-
After exposure, allow the sample to cool, then prepare a solution at the target concentration in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (200 W h/m²) and visible light (1.2 million lux hours).[2]
-
Prepare a solution of the exposed sample at the target concentration in the mobile phase for analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without subjecting it to any stress conditions. Analyze all samples promptly after preparation.
Protocol 2: Stability-Indicating UHPLC Method
This method is suitable for separating abacavir from its process-related impurities and forced degradation byproducts.[2][8]
-
Instrumentation: An Ultra-High Performance Liquid Chromatography (UHPLC) system with a PDA or UV detector. An optional Mass Spectrometer (MS) can be used for peak identification.[2]
-
Chromatographic Conditions:
-
Column: Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 µm particle size.[2]
-
Mobile Phase A: 0.10% (v/v) o-phosphoric acid in water.
-
Mobile Phase B: 0.10% (v/v) o-phosphoric acid in methanol.
-
Flow Rate: 0.40 mL/min.[2]
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.[2]
-
Injection Volume: ~1-5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 8 5.0 40 6.0 40 6.1 8 | 8.0 | 8 |
-
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) to a final concentration of approximately 0.10 mg/mL using water or a suitable diluent.[2]
-
Analysis: Inject the prepared samples, including the control and stressed samples, into the UHPLC system. Record the chromatograms and integrate the peak areas to determine the percentage of degradation and the formation of byproducts.
Visualizations
Caption: Primary degradation pathways of Abacavir under stress conditions.
Caption: Experimental workflow for a forced degradation study of Abacavir.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Forced degradation study of abacavir sulfate under the frame of genotoxic impurity | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. NIScPR Online Periodical Repository: Forced degradation study of abacavir sulfate under the frame of genotoxic impurity [nopr.niscpr.res.in]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Abacavir Hydroxyacetate Quantification Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abacavir hydroxyacetate quantification assays. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HPLC-UV chromatogram for Abacavir is showing significant peak tailing. What are the potential causes and how can I resolve this?
A1: Peak tailing in HPLC analysis of Abacavir can compromise the accuracy and precision of quantification. Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of Abacavir, leading to tailing.
-
Solution: Lower the mobile phase pH to around 3.0 or below using an additive like 0.1% formic acid. This protonates the silanol groups, minimizing secondary interactions. Ensure your column is stable at low pH.[1]
-
Solution: Use an end-capped or base-deactivated column specifically designed to minimize silanol interactions.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Bed Deformation: Voids or channels in the column packing can cause peak tailing.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.[3]
-
Q2: I am experiencing low recovery of Abacavir during solid-phase extraction (SPE). What steps should I take to troubleshoot this?
A2: Low recovery in SPE is a common issue that can significantly impact the reliability of your results. A systematic approach is necessary to identify and resolve the problem.
Troubleshooting Steps:
-
Fraction Collection Analysis: Collect and analyze each fraction from the SPE procedure (load, wash, and elution) to determine where the analyte is being lost.[4]
-
Evaluate Each Step: Based on where the loss occurs, investigate the following:
-
Analyte Lost in the Load Fraction:
-
Improper Sorbent Choice: The sorbent may not be retaining Abacavir effectively. Ensure the sorbent chemistry is appropriate for the analyte. For Abacavir, a reverse-phase sorbent is typically used.
-
Sample Solvent Too Strong: If the sample is dissolved in a solvent that is too strong, it will not retain on the sorbent. Dilute the sample in a weaker solvent.
-
Incorrect pH: The pH of the sample may be preventing proper interaction with the sorbent. Adjust the sample pH to ensure Abacavir is in a neutral form for reverse-phase SPE.
-
Sorbent Overload: Too much sample or matrix components are being loaded. Reduce the sample volume or use a larger SPE cartridge.[4][5]
-
-
Analyte Lost in the Wash Fraction:
-
Analyte Not Eluting from the Sorbent:
-
Improper Column Conditioning: Failure to properly activate and equilibrate the sorbent can lead to poor retention. Ensure the column is conditioned with an appropriate solvent (e.g., methanol) followed by equilibration with a solvent similar in composition to the sample matrix.[5]
-
Q3: My LC-MS/MS analysis of Abacavir is showing signs of ion suppression. How can I identify and mitigate this?
A3: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer source, leading to reduced signal intensity and inaccurate quantification.
Identification and Mitigation Strategies:
-
Post-Column Infusion: Infuse a constant flow of Abacavir solution into the LC eluent post-column while injecting a blank, extracted sample. A dip in the baseline at the retention time of Abacavir indicates ion suppression.[7]
-
Matrix Effect Evaluation: Compare the peak area of Abacavir in a solution prepared in a clean solvent to the peak area of Abacavir spiked into an extracted blank matrix at the same concentration. A lower peak area in the matrix indicates ion suppression.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Optimize the HPLC method to separate Abacavir from the interfering matrix components. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as a different SPE sorbent or a liquid-liquid extraction step, to remove the interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Deuterated Abacavir) will co-elute with the analyte and experience similar ion suppression, thus providing more accurate quantification.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for Abacavir quantification assays using HPLC-UV and LC-MS/MS.
Table 1: HPLC-UV Assay Validation Parameters
| Parameter | Typical Range | Reference |
| Linearity Range | 0.5 - 200 µg/mL | [8] |
| Retention Time | 3.5 - 7.8 min | [8][9] |
| Recovery | 98.23% - 100.61% | [6] |
| Intra-day Precision (%RSD) | < 2.66% | [8] |
| Inter-day Precision (%RSD) | < 2.66% | [8] |
| Limit of Detection (LOD) | 21.04 ng/mL | [6] |
| Limit of Quantification (LOQ) | 63.77 ng/mL | [6] |
Table 2: LC-MS/MS Assay Validation Parameters
| Parameter | Typical Range | Reference |
| Linearity Range | 29.8 - 9318 ng/mL | [10] |
| Retention Time | ~2.0 min | [10] |
| Recovery | ~86.8% | [10] |
| Intra-day Precision (%RSD) | < 8.1% | [11] |
| Inter-day Precision (%RSD) | < 8.1% | [11] |
| Limit of Detection (LOD) | ~1 ng/mL | |
| Limit of Quantification (LOQ) | ~20 ng/mL | [7] |
Experimental Protocols
1. Detailed Methodology for HPLC-UV Quantification of Abacavir in Pharmaceutical Tablets
This protocol is a representative example for the quantification of Abacavir in a tablet dosage form.
-
Chromatographic System: High-Performance Liquid Chromatograph with UV detection.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of water and acetonitrile (80:20 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 285 nm.[6]
-
Injection Volume: 20 µL.
-
Standard Preparation:
-
Prepare a stock solution of Abacavir reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 100-2800 ng/mL).[6]
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Abacavir (e.g., 25 mg) and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of Abacavir in the sample by comparing its peak area to the calibration curve.
-
2. Detailed Methodology for LC-MS/MS Quantification of Abacavir in Human Plasma
This protocol provides a general framework for the bioanalysis of Abacavir in plasma.
-
Chromatographic System: Liquid Chromatograph coupled to a tandem Mass Spectrometer.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase: Isocratic elution with a suitable mobile phase, for example, a mixture of ammonium acetate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add an extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane, 90:10 v/v).[10]
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Analysis:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of Abacavir and the internal standard and processing them as described above.
-
Process and analyze the unknown plasma samples.
-
Quantify Abacavir by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
Visualizations
Caption: Metabolic pathway of Abacavir.
Caption: Troubleshooting workflow for Abacavir assays.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. youtube.com [youtube.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. welch-us.com [welch-us.com]
- 7. academic.oup.com [academic.oup.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Abacavir Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Abacavir hydroxyacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with Abacavir?
A1: The most significant off-target effect of Abacavir is a hypersensitivity reaction (HSR) strongly associated with the presence of the HLA-B*57:01 allele.[1] This immune-mediated reaction can be severe and potentially life-threatening.[2][3] A secondary off-target effect that has been investigated is mitochondrial toxicity, although Abacavir is considered to have a lower potential for this compared to other nucleoside reverse transcriptase inhibitors (NRTIs).[4][5]
Q2: What is the mechanism behind Abacavir-induced hypersensitivity?
A2: Abacavir hypersensitivity is not caused by the drug acting as a hapten. Instead, it is based on the "altered peptide repertoire" model.[6][7] Abacavir binds non-covalently to the peptide-binding groove of the HLA-B57:01 protein, altering its shape and chemical properties.[6][8] This change in the binding groove leads to the presentation of a new set of self-peptides that are not normally displayed. These novel self-peptide/HLA-B57:01 complexes are recognized as foreign by cytotoxic T-lymphocytes (CD8+ T-cells), triggering a robust and detrimental immune response.[6][9]
Q3: How can the risk of Abacavir hypersensitivity reaction be minimized?
A3: The primary and most effective strategy to minimize the risk of HSR is to perform genetic screening for the HLA-B57:01 allele in patients before initiating Abacavir therapy.[1][2] International guidelines recommend this screening for all patients.[3] Abacavir is contraindicated in individuals who test positive for the HLA-B57:01 allele.
Q4: What is the evidence for Abacavir-related mitochondrial toxicity?
A4: Studies have investigated the potential for Abacavir to cause mitochondrial toxicity, a known class effect of NRTIs. The mechanism involves the inhibition of mitochondrial DNA polymerase gamma (Pol γ), which is crucial for mitochondrial DNA (mtDNA) replication.[5] However, research indicates that Abacavir has a significantly lower affinity for Pol γ compared to other NRTIs like zidovudine or stavudine, and in many studies, it did not lead to significant mtDNA depletion.[4][10][11] Some studies suggest that at clinically relevant concentrations, Abacavir may cause a modest inhibition of oxygen consumption and complex I and III activity in liver cells.[12]
Troubleshooting Guides
HLA-B*57:01 Genotyping Assays
Issue: Inconsistent or ambiguous results in our PCR-based HLA-B*57:01 genotyping assay.
Troubleshooting Steps:
-
DNA Quality: Ensure high-quality genomic DNA is used. Poor DNA quality can lead to amplification failure or non-specific amplification. Consider using a DNA quality control assay.
-
Primer and Probe Design: Verify the specificity of your primers and probes for the HLA-B*57:01 allele. The high polymorphism of the HLA-B gene requires carefully designed and validated oligonucleotides.
-
PCR Conditions: Optimize annealing temperature and extension times. Small variations in PCR conditions can affect the specificity of the assay.
-
Controls: Always include positive (known HLA-B57:01 positive sample), negative (known HLA-B57:01 negative sample), and no-template controls in every run to validate the assay performance.
-
Alternative Methods: If problems persist, consider a different genotyping method, such as sequence-specific oligonucleotide probe PCR (SSOP) or direct DNA sequencing for confirmation.
In Vitro Hypersensitivity Assays
Issue: Difficulty in replicating Abacavir-induced T-cell activation in our in vitro model using peripheral blood mononuclear cells (PBMCs) from HLA-B*57:01 positive donors.
Troubleshooting Steps:
-
Cell Viability: Ensure high viability of PBMCs throughout the culture period. Cryopreservation and thawing procedures can impact cell health and responsiveness.
-
Abacavir Concentration: Use a range of Abacavir concentrations. While in vivo hypersensitivity is idiosyncratic, in vitro responses can be dose-dependent.
-
Culture Duration: T-cell responses to Abacavir in vitro may take time to develop. Culture the PBMCs with Abacavir for an extended period (e.g., 7-14 days) to allow for the expansion of drug-specific T-cells.[9]
-
Readout Method: Utilize sensitive readout methods to detect T-cell activation, such as intracellular cytokine staining for IFN-γ and TNF-α by flow cytometry, or ELISpot assays.
-
Antigen Presenting Cells (APCs): While T-cell responses can be induced in the absence of professional APCs, their presence can enhance the response. Consider using co-cultures with dendritic cells or B-cells.[9]
Mitochondrial Toxicity Assessment
Issue: No significant mitochondrial DNA depletion observed in our cell line after Abacavir treatment.
Troubleshooting Steps:
-
Cell Type: The choice of cell line is critical. Hepatocyte-derived cell lines like HepG2 or primary human hepatocytes are often used as the liver is a primary site of drug metabolism.[10][11][12]
-
Drug Concentration and Exposure Time: Ensure that the concentrations of Abacavir used are clinically relevant and that the exposure duration is sufficient. Some studies have used extended incubation periods (e.g., up to 25 days) to observe effects.[11]
-
Assay Sensitivity: Quantification of mtDNA by real-time PCR is a sensitive method.[13] Ensure your assay is properly validated with appropriate standards and controls.
-
Alternative Endpoints: mtDNA depletion is not the only indicator of mitochondrial toxicity. Measure other parameters such as:
-
Oxygen Consumption Rate (OCR): Use techniques like Seahorse XF analysis to assess mitochondrial respiration.
-
Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like TMRM or JC-1.[12]
-
Reactive Oxygen Species (ROS) Production: Use probes like MitoSOX.[12]
-
Respiratory Chain Complex Activity: Spectrophotometric assays can be used to measure the activity of complexes I, II, III, and IV.[12]
-
Quantitative Data Summary
| Parameter | Target/System | Value | Reference |
| Antiviral Activity (IC50) | HIV-1 Reverse Transcriptase | 3.7 to 5.8 µM (laboratory strains) | [14] |
| 0.26 µM (clinical isolates) | [14] | ||
| Mitochondrial Toxicity | |||
| Inhibition of DNA Polymerase γ (Ki) | Human DNA Polymerase γ | 1200-fold greater than for HIV-RT | [5] |
| Inhibition of DNA Polymerase α (Ki) | Human DNA Polymerase α | 90-fold greater than for HIV-RT | [5] |
| Inhibition of DNA Polymerase β (Ki) | Human DNA Polymerase β | 2900-fold greater than for HIV-RT | [5] |
| Inhibition of DNA Polymerase ε (Ki) | Human DNA Polymerase ε | 1900-fold greater than for HIV-RT | [5] |
| Cytotoxicity (IC50) | DF-1 cells | 78.26 µg/ml | [15] |
Experimental Protocols
HLA-B*57:01 Genotyping using Real-Time PCR
This protocol is a generalized representation based on common laboratory practices.
1. DNA Extraction:
-
Extract genomic DNA from whole blood or saliva samples using a commercially available DNA extraction kit.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
2. PCR Reaction Setup:
-
Prepare a master mix containing a DNA polymerase suitable for real-time PCR, SYBR Green or a probe-based detection chemistry, and sequence-specific primers for the HLA-B*57:01 allele.
-
Include a control gene (e.g., RNase P) for normalization.
-
Add the extracted DNA to the master mix.
3. Real-Time PCR Amplification:
-
Perform the PCR using a real-time PCR instrument with the following general cycling conditions:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
-
Collect fluorescence data at the end of each extension step.
4. Data Analysis:
-
Analyze the amplification curves and cycle threshold (Ct) values.
-
The presence of an amplification signal with the HLA-B*57:01 specific primers indicates a positive result.
Assessment of Mitochondrial DNA Content by Real-Time PCR
This protocol provides a general workflow for quantifying changes in mtDNA.[13][16]
1. Cell Culture and Treatment:
-
Culture the chosen cell line (e.g., HepG2) under standard conditions.
-
Treat the cells with various concentrations of Abacavir and a vehicle control for the desired duration.
2. Total DNA Extraction:
-
Harvest the cells and extract total DNA using a suitable kit.
3. Real-Time PCR:
-
Design or obtain validated primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or RNase P) for normalization.
-
Perform real-time PCR using a SYBR Green or probe-based assay for both the mitochondrial and nuclear targets.
4. Quantification:
-
Determine the Ct values for both the mitochondrial and nuclear genes.
-
Calculate the relative amount of mtDNA using the ΔΔCt method, normalizing the mitochondrial gene expression to the nuclear gene expression.
Visualizations
References
- 1. research.sahmri.org.au [research.sahmri.org.au]
- 2. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Kinetics of Abacavir-Induced Remodelling of the Major Histocompatibility Complex Class I Peptide Repertoire [frontiersin.org]
- 9. Abacavir Induced T Cell Reactivity from Drug Naïve Individuals Shares Features of Allo-Immune Responses | PLOS One [journals.plos.org]
- 10. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of mitochondrial toxicity in HIV-infected individuals by quantitative PCR compared to flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Abacavir hydroxyacetate drug interaction and interference.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding drug interactions and analytical interference involving abacavir hydroxyacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of abacavir?
A1: Abacavir is primarily metabolized in the liver via two main pathways that do not involve cytochrome P450 (CYP) enzymes.[1][2][3] The two key enzymes responsible for its metabolism are:
-
Alcohol dehydrogenase (ADH): This enzyme oxidizes abacavir to an inactive carboxylate metabolite.[1][3]
-
UDP-glucuronosyltransferase (UGT): This enzyme conjugates abacavir to an inactive glucuronide metabolite.[1][3]
Q2: Are there significant drug-drug interactions with abacavir mediated by cytochrome P450 enzymes?
A2: No, clinically significant drug interactions between abacavir and drugs metabolized by CYP enzymes are considered unlikely.[1] Abacavir is not significantly metabolized by CYP enzymes, nor does it inhibit or induce them at clinically relevant concentrations.[1][3]
Q3: Can co-administration of ethanol affect abacavir concentrations?
A3: Yes, ethanol can increase plasma concentrations of abacavir.[4][5][6][7][8] This is because both abacavir and ethanol are metabolized by alcohol dehydrogenase (ADH), leading to competition for the enzyme.[4][8][9]
Q4: Do protease inhibitors interact with abacavir?
A4: Yes, some protease inhibitors, particularly when boosted with ritonavir, can decrease the plasma concentration of abacavir.[2][10] This is thought to be due to the induction of glucuronidation by these drugs.[2][10]
Drug Interaction Troubleshooting Guide
This guide provides information on known drug interactions with abacavir and recommendations for managing them in an experimental or clinical setting.
Issue: Altered Abacavir Pharmacokinetics
If you observe unexpected variations in abacavir plasma concentrations, consider the potential for drug-drug interactions.
Table 1: Summary of Abacavir Drug Interactions
| Interacting Drug | Effect on Abacavir Pharmacokinetics | Mechanism of Interaction | Clinical/Research Recommendation |
| Ethanol | ↑ AUC by 41%[4][6][7] ↑ Half-life by 26%[4][6][7] | Competition for alcohol dehydrogenase (ADH)[4][8][9] | While these changes are not always considered clinically significant, it is advisable to control for or avoid alcohol consumption in studies where precise abacavir pharmacokinetics are critical.[4] |
| Ritonavir-boosted Atazanavir | ↓ AUC by 17%[11] | Induction of UDP-glucuronosyltransferase (UGT) | Monitor for potential impact on abacavir efficacy, especially in settings requiring strict therapeutic drug monitoring. |
| Ritonavir-boosted Lopinavir | ↓ AUC by 32% | Induction of UDP-glucuronosyltransferase (UGT) | Consider the potential for reduced abacavir exposure and its implications for the experimental outcomes. |
| Tipranavir/Ritonavir | ↓ Serum Concentration[2][10] | Induction of glucuronidation[2][10] | Be aware of the potential for decreased abacavir levels and consider this when interpreting data. |
AUC: Area Under the Curve
Analytical Interference Troubleshooting Guide
This section addresses potential issues related to the analytical determination of abacavir concentrations.
Issue: Inaccurate or Inconsistent Abacavir Quantification
If you are experiencing difficulties with the accuracy or reproducibility of abacavir measurements, consider the following potential sources of interference.
Q1: What are common analytical methods for abacavir quantification?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for the quantification of abacavir in biological matrices and pharmaceutical formulations.[1][4][5][11][12][13][14][15][16]
Q2: Do pharmaceutical excipients interfere with abacavir HPLC analysis?
A2: Generally, no. Validation studies of various HPLC methods for abacavir in tablet dosage forms have shown no interference from common pharmaceutical additives and excipients.[11][12][14]
Q3: Are there any known co-administered drugs that can interfere with abacavir analytical methods?
A3: While many antiretroviral drugs have been shown not to interfere with specific validated HPLC and LC-MS/MS methods for abacavir,[4] there is a potential for interference. For instance, in mass spectrometry-based methods, there can be isotopic interference between abacavir (m/z 286.1542) and metabolites of tenofovir (m/z 287.0783), which may require specific chromatographic separation to resolve.[17] One study also identified co-eluting compounds with abacavir during HPLC method development, which was resolved by adjusting the gradient elution.[13]
Troubleshooting Steps:
-
Method Validation Review: Ensure your analytical method has been properly validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[11][12]
-
Specificity Assessment: To confirm that co-administered compounds are not interfering, analyze blank matrix samples spiked with these compounds individually.
-
Chromatographic Optimization: If co-elution is suspected, modify the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to improve the resolution between abacavir and the potential interfering substance.[13]
-
Alternative Detection: If using UV detection and interference is persistent, consider switching to a more selective detection method like mass spectrometry (MS/MS).[1][4]
Experimental Protocols
Protocol 1: In Vivo Assessment of Abacavir-Ethanol Pharmacokinetic Interaction
This protocol is based on a phase I, open-label, randomized, three-way crossover study.[6]
Objective: To determine the in vivo pharmacokinetic interaction between abacavir and ethanol.
Methodology:
-
Subjects: Healthy adult male volunteers infected with HIV.
-
Study Design: A randomized, three-way crossover design with three treatment periods:
-
Treatment A: 600 mg of abacavir administered orally.
-
Treatment B: 0.7 g of ethanol per kg of body weight administered orally.
-
Treatment C: 600 mg of abacavir and 0.7 g of ethanol per kg administered orally together.
-
-
Pharmacokinetic Sampling:
-
For abacavir analysis, collect blood samples at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours).
-
For ethanol analysis, collect blood samples at pre-dose and at regular intervals post-dose.
-
-
Bioanalytical Method: Analyze plasma samples for abacavir and blood samples for ethanol concentrations using a validated LC-MS/MS or HPLC-UV method.[5]
-
Data Analysis: Calculate pharmacokinetic parameters for abacavir (AUC, Cmax, t1/2) and ethanol for each treatment period. Use statistical methods to compare the parameters between treatments.
Visualizations
Caption: Abacavir metabolic pathways and points of drug interaction.
Caption: General analytical workflow for abacavir quantification.
References
- 1. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetic Interaction of Abacavir (1592U89) and Ethanol in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic interaction of abacavir (1592U89) and ethanol in human immunodeficiency virus-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Abacavir in maternal plasma, amniotic fluid, fetal and placental tissues by a polarity switching liquid chromatography/tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. wellrx.com [wellrx.com]
- 10. Abacavir - Wikipedia [en.wikipedia.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. phcogres.com [phcogres.com]
- 15. ijpsr.info [ijpsr.info]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Abacavir Hypersensitivity Reactions in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with experimental models of Abacavir (ABC) hypersensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Abacavir hypersensitivity that our experimental models should replicate?
A1: Abacavir hypersensitivity is primarily driven by a T-cell mediated immune response strongly associated with the HLA-B57:01 allele.[1][2] The currently accepted mechanism is the "altered peptide repertoire" model. In this model, Abacavir binds non-covalently to the peptide-binding groove of the HLA-B57:01 molecule, changing its shape and altering the repertoire of self-peptides that can bind.[3] This results in the presentation of novel self-peptides on the cell surface, which are not recognized as "self" by the immune system. Consequently, this triggers the activation and expansion of Abacavir-specific cytotoxic CD8+ T-cells, leading to a hypersensitivity reaction.[4][5]
Q2: What are the key cellular players to focus on in our in vitro and in vivo models?
A2: The primary cells to focus on are:
-
CD8+ T-cells: These are the effector cells responsible for the cytotoxic response in Abacavir hypersensitivity.[4]
-
Antigen Presenting Cells (APCs): Any cells expressing HLA-B*57:01 can function as APCs in this context by presenting the altered self-peptides to CD8+ T-cells.
-
CD4+ T-cells: These cells appear to play a regulatory role. In some experimental models, depletion of CD4+ T-cells is necessary to induce a hypersensitivity reaction, suggesting they may be involved in tolerance to Abacavir in some HLA-B*57:01 positive individuals.[6]
Q3: What are the expected outcomes in a successful in vitro model of Abacavir hypersensitivity?
A3: A successful in vitro model using Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-B*57:01 positive, Abacavir-hypersensitive individual should demonstrate:
-
Increased proliferation of CD8+ T-cells upon exposure to Abacavir.
-
Upregulation of activation markers on CD8+ T-cells, such as CD69 and CD107a (a marker of degranulation).[7]
-
Secretion of pro-inflammatory cytokines , particularly Interferon-gamma (IFN-γ).[8][9][10]
Q4: What are the characteristic signs of Abacavir hypersensitivity in an HLA-B*57:01 transgenic mouse model?
A4: In HLA-B*57:01 transgenic mice, particularly after depletion of CD4+ T-cells, administration of Abacavir can induce a hypersensitivity reaction characterized by:
-
Skin inflammation , often observed as redness and swelling of the ears.[11]
-
Systemic symptoms such as weight loss and fever.[12]
-
Infiltration of CD8+ T-cells into the skin and other organs like the liver and lungs.[12]
-
Increased serum levels of inflammatory markers , such as Thymus and Activation-Regulated Chemokine (TARC/CCL17).[11]
Troubleshooting Guides
In Vitro Models
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low CD8+ T-cell activation in response to Abacavir | 1. PBMCs are from an HLA-B57:01 negative donor.2. PBMCs are from an HLA-B57:01 positive but Abacavir-tolerant donor.3. Suboptimal concentration of Abacavir.4. Insufficient incubation time.5. Poor cell viability. | 1. Confirm the HLA-B*57:01 status of the donor.2. Use PBMCs from a clinically confirmed Abacavir-hypersensitive patient if possible.3. Perform a dose-response curve to determine the optimal Abacavir concentration (typically 4-10 µg/mL).[13]4. Ensure adequate incubation time (e.g., 13-14 days for initial T-cell expansion).[4]5. Check cell viability before and during the experiment. Use fresh, healthy PBMCs. |
| High background activation of T-cells in control cultures | 1. Contamination of cell culture with mitogens or endotoxins.2. Non-specific activation by components in the culture medium. | 1. Use sterile techniques and test all reagents for contamination.2. Use pre-screened batches of fetal bovine serum and other media components. |
| Inconsistent results between experiments | 1. Variability in donor PBMCs.2. Inconsistent Abacavir concentration.3. Variations in cell culture conditions. | 1. Use a consistent source of well-characterized PBMCs.2. Prepare fresh Abacavir solutions for each experiment and verify the concentration.3. Standardize all cell culture parameters, including cell density, media composition, and incubation times. |
In Vivo Models (HLA-B*57:01 Transgenic Mice)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of hypersensitivity reaction in mice | 1. Incomplete depletion of CD4+ T-cells.2. Insufficient dose or duration of Abacavir administration.3. Genetic background of the transgenic mice influencing the immune response. | 1. Verify the efficiency of CD4+ T-cell depletion by flow cytometry.2. Optimize the Abacavir dosing regimen (e.g., oral administration of 20 mg/body/day).[12]3. Ensure the use of an appropriate and consistent genetic background for the transgenic mice. |
| High mortality rate in experimental animals | 1. Severe systemic hypersensitivity reaction.2. Off-target toxicity of Abacavir at the dose used. | 1. Closely monitor the animals for signs of distress and consider humane endpoints.2. Perform a dose-ranging study to find a balance between inducing a measurable hypersensitivity reaction and minimizing mortality. |
| Variability in the severity of skin inflammation | 1. Inconsistent drug administration.2. Individual differences in the immune response of the mice. | 1. Ensure accurate and consistent dosing for all animals.2. Increase the number of animals per group to account for biological variability and ensure statistical power. |
Data Presentation
Quantitative Data from In Vitro Abacavir Hypersensitivity Models
| Parameter | Hypersensitive (HLA-B57:01+) | Tolerant (HLA-B57:01+) | Naive (HLA-B*57:01+) | Reference |
| IFN-γ production (pg/mL) in PBMC culture supernatant (48h) | Median: 123.86 | Median: -30.83 | Not Reported | [8][9][10] |
| % of IFN-γ+ CD8+ T-cells (Intracellular staining) | Significantly increased | No significant change | No significant change | [14] |
| % of IL-4+ CD4+ T-cells (Intracellular staining) | Significantly increased | Not Reported | Not Reported | [15] |
| % of IL-4+ CD8+ T-cells (Intracellular staining) | Significantly increased | Not Reported | Not Reported | [15] |
| Abacavir-specific T-cells (Spot Forming Cells/10^6 PBMC) by ELISpot | 82.3 ± 23.0 | -0.5 ± 1.0 | Not Reported | [9] |
Quantitative Data from In Vivo Abacavir Hypersensitivity Models (HLA-B*57:01 Transgenic Mice)
| Parameter | Abacavir-treated (CD4+ depleted) | Control | Reference |
| Body Weight Change | Significant decrease from day 1 | No significant change | [12] |
| Auricle Redness | Observed from day 5 | Absent | [12] |
| Serum Aspartate Aminotransferase (U/L) on day 7 | 193 ± 93.0 | Not Reported | [12] |
| Albumin/Globulin Ratio on day 5 | Below 1.0 | Normal | [12] |
Experimental Protocols
In Vitro T-Cell Activation Assay Using PBMCs
Objective: To assess the activation of Abacavir-specific T-cells in vitro.
Materials:
-
Cryopreserved or fresh PBMCs from HLA-B*57:01 positive individuals
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin
-
Abacavir sulfate solution (stock solution in DMSO, final concentration 4-10 µg/mL)
-
Phytohemagglutinin (PHA) as a positive control
-
Brefeldin A
-
Anti-CD3, Anti-CD8, Anti-CD69, and Anti-CD107a antibodies conjugated to fluorochromes
-
Flow cytometer
Procedure:
-
Thaw and wash PBMCs, and resuspend in complete RPMI-1640 medium.
-
Plate 1 x 10^6 PBMCs per well in a 96-well plate.
-
Add Abacavir to the designated wells at the final desired concentration. Include negative control (medium only) and positive control (PHA) wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
For degranulation assays, add anti-CD107a antibody at the beginning of the culture.
-
After 1-2 hours of incubation, add Brefeldin A to all wells to inhibit cytokine secretion.
-
Incubate for an additional 4-6 hours.
-
Harvest the cells and stain for surface markers (CD3, CD8) and activation marker (CD69).
-
Fix and permeabilize the cells for intracellular cytokine staining if required.
-
Acquire data on a flow cytometer and analyze the percentage of activated (CD69+) and degranulating (CD107a+) CD8+ T-cells.
In Vivo Abacavir Hypersensitivity Model in HLA-B*57:01 Transgenic Mice
Objective: To induce and assess an Abacavir hypersensitivity reaction in a transgenic mouse model.
Materials:
-
HLA-B*57:01 transgenic mice
-
Anti-mouse CD4 depleting antibody
-
Abacavir
-
Equipment for oral gavage
-
Calipers for measuring ear thickness
-
Scale for monitoring body weight
Procedure:
-
Deplete CD4+ T-cells by intraperitoneal injection of an anti-mouse CD4 antibody. Confirm depletion by flow cytometry of peripheral blood.
-
Three days after antibody injection, begin daily oral administration of Abacavir (e.g., 20 mg/body/day).[12]
-
Monitor the mice daily for clinical signs of hypersensitivity, including body weight, general appearance, and ear redness/swelling. Measure ear thickness with calipers.
-
At the end of the study period (e.g., day 7), euthanize the mice and collect tissues (skin, spleen, liver, lungs) for analysis.
-
Process tissues for histology to assess immune cell infiltration.
-
Prepare single-cell suspensions from the spleen and lymph nodes for flow cytometric analysis of T-cell activation markers.
-
Collect blood for measurement of serum cytokines and liver enzymes.
Visualizations
Caption: Signaling pathway of Abacavir-induced hypersensitivity.
Caption: Experimental workflow for in vitro assessment.
Caption: Experimental workflow for in vivo assessment.
References
- 1. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 3. pnas.org [pnas.org]
- 4. Abacavir Induced T Cell Reactivity from Drug Naïve Individuals Shares Features of Allo-Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Severe abacavir hypersensitivity reaction in a patient with human immunodeficiency virus infection: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A transgenic mouse model for HLA-B*57:01–linked abacavir drug tolerance and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytokine profiling in abacavir hypersensitivity patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Pathological changes in various organs in HLA-B*57:01 transgenic mice with abacavir-induced skin eruption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. Intracellular cytokines may model immunoregulation of abacavir hypersensitivity in HIV-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Abacavir Hydroxyacetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Abacavir hydroxyacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are experiencing low yields in the final crystallization step of Abacavir. What are the potential causes and solutions?
A1: Low yields during the crystallization of Abacavir can stem from several factors. A common issue is the choice of solvent and the presence of impurities that can inhibit crystal formation.
Troubleshooting Steps:
-
Solvent System Optimization: The choice of solvent is critical for efficient crystallization. While acetone and ethyl acetate have been used, the optimal solvent may vary depending on the impurity profile of your crude product.[1] Experiment with different solvent systems and anti-solvents to improve the yield.
-
Control of Impurities: Certain impurities can act as crystallization inhibitors. It is crucial to identify and remove these impurities before the final crystallization step. A common impurity, especially in the synthesis of this compound, is Abacavir acetate, which has similar properties to the final product, making it difficult to remove by crystallization alone.[2]
-
pH Adjustment: Ensure the pH is appropriately adjusted before crystallization. For the Abacavir free base, a neutral pH of 7.0-7.5 is often targeted before concentration and crystallization.[1]
-
Drying and Water Content: The presence of water can affect the yield. In some procedures, removing water by azeotropic distillation or evaporation to dryness before adding the crystallization solvent can lead to higher yields.[1]
Q2: We have identified an impurity with a similar structure to our target compound, this compound, making it difficult to separate. How can we address this?
A2: The presence of structurally similar impurities is a significant challenge. In the synthesis of this compound, a known problematic impurity is Abacavir acetate.[2]
Troubleshooting and Mitigation Strategies:
-
Route Cause Analysis: This particular impurity can arise from the use of 2-chloroacetic acid in the presence of tert-butanol and potassium tert-butoxide, which generates acetic acid as a by-product that can react further.[2] Understanding the origin of the impurity is key to preventing its formation.
-
Chromatographic Purification: While challenging on a large scale, chromatographic purification is a viable option for removing closely related impurities, especially during process development and for producing reference standards.[1]
-
Recrystallization Optimization: While a single recrystallization may not be sufficient, multiple recrystallizations with a carefully selected solvent system can improve purity. A patent reported that even after recrystallization, a significant amount of the product could be lost, indicating the difficulty of this separation.[2]
-
Alternative Synthesis Route: If the impurity is inherent to the chosen synthetic route, consider exploring alternative pathways that avoid the problematic reagents or intermediates. Some routes utilize protecting groups to prevent side reactions, though these come with their own set of challenges like complete deprotection.[1][2]
Q3: What are the common process-related impurities in Abacavir synthesis, and how can they be monitored?
A3: Besides Abacavir acetate, several other process-related impurities and degradation products can be formed during the synthesis of Abacavir. These can include starting materials, intermediates, and by-products from side reactions.
Common Impurities:
-
Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials and intermediates in the final product.
-
Degradation Products: Abacavir can degrade under certain conditions, leading to impurities like Abacavir EP Impurity A.[3]
-
Structural Analogs: Impurities such as the trans-isomer of Abacavir can also be present.[]
Monitoring and Control:
-
Impurity Profiling: Utilize techniques like HPLC and LC-MS to identify and quantify impurities at different stages of the synthesis.[5][6]
-
Reference Standards: Use qualified reference standards for known impurities to accurately determine their levels in your product.[][5][6]
-
Forced Degradation Studies: Performing forced degradation studies can help identify potential degradation products and establish the stability of the molecule under various stress conditions.[5]
Data Presentation
Table 1: Comparison of Yields in the Final Step of Abacavir Synthesis (Free Base)
| Starting Material | Solvent System | Yield (%) | Reference |
| N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (10 g) | Isopropanol, NaOH, then crystallized in Ethyl Acetate | 90% | [1] |
| N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (10 g) | Isopropanol, NaOH, then crystallized in Acetone | 88% | [1] |
| N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (1.0 g) | Isopropanol, NaOH, then tert-butyl methyl ether | 77% | [1] |
Experimental Protocols
Protocol 1: Deprotection and Crystallization of Abacavir Free Base
This protocol describes the hydrolysis of an N-acylated intermediate to yield Abacavir, followed by crystallization.
Materials:
-
N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide
-
Isopropanol
-
10% Sodium Hydroxide (NaOH) solution
-
17% Hydrochloric Acid (HCl)
-
Ethyl Acetate or Acetone
Procedure:
-
A mixture of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (10 g, 28 mmol), isopropanol (100 ml), and a 10% solution of NaOH (16.8 ml, 42 mmol) is refluxed for 1 hour.[1]
-
The resulting solution is cooled to 20-25 °C.[1]
-
The organic layer is neutralized to a pH of 7.0-7.5 with 17% hydrochloric acid.[1]
-
The solution is concentrated to dryness under vacuum.[1]
-
The residue is crystallized in either ethyl acetate (150 ml) or acetone (300 ml) to afford Abacavir.[1]
Visualizations
Experimental Workflow for Abacavir Synthesis
References
- 1. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 2. CN111393444B - Preparation method of abacavir hydroxy acetate - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Validation & Comparative
A Comparative Guide to Abacavir Sulfate and Abacavir Hydroxyacetate in Antiviral Research
For researchers and professionals in the field of drug development, understanding the nuances between different salt forms of an active pharmaceutical ingredient (API) is critical. This guide provides a detailed comparison of Abacavir sulfate, a widely used anti-HIV medication, and Abacavir hydroxyacetate, a less common salt form. The focus is on their respective performance in antiviral assays, supported by experimental data and methodologies.
Executive Summary
Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI), is a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][2] The clinically approved and most extensively studied form is Abacavir sulfate . In contrast, This compound (also known as Prurisol) has been investigated primarily for its immunomodulatory properties in the context of inflammatory skin conditions such as psoriasis, with a distinct proposed mechanism of action involving the inhibition of IL-20 and PRINS.[3][4][5]
Crucially, a review of the current scientific literature reveals a significant disparity in the available data regarding the antiviral activity of these two salt forms. While there is a wealth of information detailing the anti-HIV efficacy of Abacavir sulfate, there is a notable absence of published studies evaluating the antiviral properties of this compound. Therefore, a direct quantitative comparison of their antiviral performance is not feasible based on current evidence.
This guide will proceed to detail the well-established antiviral profile of Abacavir (as the sulfate salt) and separately discuss the known characteristics of this compound to provide a comprehensive and objective comparison based on the available scientific data.
Abacavir Sulfate: A Potent Anti-HIV Agent
Abacavir sulfate is the hemisulfate salt of abacavir.[6] In vivo, abacavir sulfate dissociates to its free base, abacavir, which is then metabolized intracellularly to its active form.[7]
Mechanism of Antiviral Action
Abacavir is a prodrug that, upon entering host cells, undergoes enzymatic conversion to its active metabolite, carbovir triphosphate (CBV-TP).[1][2] CBV-TP is a potent inhibitor of HIV-1 reverse transcriptase (RT).[8] Its mechanism of action is twofold:
-
Competitive Inhibition: CBV-TP, as a guanosine analog, competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of HIV RT.
-
Chain Termination: Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next phosphodiester bond, leading to premature termination of DNA synthesis.[1]
This dual action effectively halts the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV replication cycle.
References
- 1. Abacavir - Wikipedia [en.wikipedia.org]
- 2. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C16H20N6O3 | CID 71605071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. data.epo.org [data.epo.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Abacavir and Tenofovir for HIV-1 Treatment
A comprehensive review of two key nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), Abacavir and Tenofovir, is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data from pivotal clinical trials, and details the methodologies of key experimental protocols.
Executive Summary
Abacavir, a carbocyclic guanosine analog, and Tenofovir, an acyclic adenosine monophosphate analog, are mainstays in the treatment of HIV-1 infection. Both function as chain terminators of viral DNA synthesis after intracellular phosphorylation to their active triphosphate forms. While both demonstrate potent antiviral activity, their clinical profiles differ in terms of efficacy in patients with high viral loads, adverse effect profiles, and resistance pathways. Tenofovir has generally been associated with superior virologic efficacy in treatment-naive patients with high baseline HIV-1 RNA levels. Conversely, Abacavir is linked to a potential increased risk of cardiovascular events and a serious hypersensitivity reaction in individuals with the HLA-B*5701 allele. Tenofovir is associated with a higher risk of renal and bone density issues. The choice between these agents is therefore a nuanced decision, balancing patient-specific factors such as baseline viral load, comorbidities, and genetic predisposition.
Data Presentation
Table 1: Comparative Efficacy of Abacavir and Tenofovir in Clinical Trials
| Clinical Trial | Patient Population | Regimen | Virologic Response (HIV-1 RNA <50 copies/mL) | Key Findings |
| ASSERT [1][2][3] | Treatment-naive, HLA-B*5701-negative adults | Abacavir/Lamivudine + Efavirenz | 59% at 48 weeks | Tenofovir/Emtricitabine demonstrated superior virologic suppression. |
| Tenofovir/Emtricitabine + Efavirenz | 71% at 48 weeks | |||
| ACTG A5202 [4][5] | Treatment-naive adults | Abacavir/Lamivudine + Efavirenz or Atazanavir/r | Virologic failure rate was significantly higher with Abacavir/Lamivudine in patients with baseline HIV-1 RNA ≥100,000 copies/mL. | In patients with high baseline viral load, Tenofovir/Emtricitabine was more effective. |
| Tenofovir/Emtricitabine + Efavirenz or Atazanavir/r | ||||
| SWIFT [6][7] | Virologically suppressed adults on a boosted protease inhibitor | Switched to Tenofovir/Emtricitabine | 86.4% maintained virologic suppression at 48 weeks | Switching to Tenofovir/Emtricitabine was non-inferior to continuing Abacavir/Lamivudine and resulted in fewer virologic failures. |
| Continued Abacavir/Lamivudine | 83.3% maintained virologic suppression at 48 weeks |
Table 2: Comparative Safety Profile of Abacavir and Tenofovir
| Adverse Event | Abacavir | Tenofovir | Key Comparative Findings from Clinical Trials |
| Hypersensitivity Reaction | ~5-8% in clinical trials, strongly associated with HLA-B5701 allele. | Not a characteristic adverse event. | A significant safety concern for Abacavir, necessitating pre-screening for the HLA-B5701 allele. |
| Cardiovascular Events | Some observational studies and clinical trials suggest an increased risk of myocardial infarction.[8][9] | Not associated with an increased risk of cardiovascular events. | The REPRIEVE trial showed an increased hazard of major adverse cardiovascular events for Abacavir compared to Tenofovir.[8] |
| Renal Toxicity | Generally considered to have a favorable renal safety profile. | Associated with proximal renal tubular dysfunction, Fanconi syndrome, and chronic kidney disease. | The ASSERT study showed significantly greater increases in markers of tubular dysfunction with Tenofovir.[1][10] |
| Bone Mineral Density | Minimal impact on bone mineral density. | Associated with greater decreases in bone mineral density at the hip and spine. | The ASSERT study reported a significantly greater decline in hip bone mineral density with Tenofovir (-3.5% vs -2.2% with Abacavir at 96 weeks).[10] |
| Lipid Profile | Associated with greater increases in total cholesterol, LDL, and triglycerides.[10] | Generally associated with a more favorable lipid profile, with smaller increases or even decreases in lipid levels. | The SWIFT study demonstrated that switching to Tenofovir resulted in improved lipid parameters.[6][7] |
Table 3: Pharmacokinetic Properties
| Parameter | Abacavir | Tenofovir Disoproxil Fumarate (TDF) |
| Bioavailability | ~83%[11][12] | ~25% (fasting), increases with a high-fat meal |
| Protein Binding | ~50%[12] | <0.7% |
| Metabolism | Hepatic (alcohol dehydrogenase and glucuronosyltransferase)[11][12] | Primarily eliminated unchanged via the kidneys |
| Elimination Half-life | ~1.5 hours[11] | ~17 hours |
| Intracellular Half-life of Active Metabolite | >20 hours (Carbovir triphosphate) | ~60-150 hours (Tenofovir diphosphate) |
Note: Abacavir is commonly available as abacavir sulfate.[13] Abacavir hydroxyacetate is another salt form, primarily investigated for non-HIV indications like psoriasis and is not the standard for HIV treatment.[14][15] The pharmacokinetic data presented is for the commonly used form in HIV therapy.
Experimental Protocols
Quantification of HIV-1 Viral Load by TaqMan Real-Time RT-PCR
This protocol outlines the general steps for quantifying HIV-1 RNA in plasma, a critical measure of treatment efficacy.
-
Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
Separate plasma by centrifugation at 800-1600 x g for 20 minutes at room temperature within 6 hours of collection.
-
Store plasma at -70°C until analysis.[8]
-
-
RNA Extraction:
-
Extract viral RNA from 200 µL of plasma using a commercial viral RNA purification kit (e.g., QIAGEN) according to the manufacturer's instructions.
-
-
One-Step Real-Time RT-PCR:
-
Prepare a master mix containing primers and a TaqMan probe targeting a conserved region of the HIV-1 genome (e.g., the LTR region).[16]
-
The reaction is typically performed in a 50 µL volume containing the RNA extract, primers (e.g., 500 nM each), probe (e.g., 200 nM), and a one-step RT-PCR master mix.[16]
-
Thermal cycling conditions generally consist of:
-
Reverse transcription: 50°C for 30 minutes.
-
Initial denaturation: 95°C for 10-15 minutes.
-
PCR cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.[17]
-
-
-
-
Data Analysis:
-
Generate a standard curve using serial dilutions of a known quantity of HIV-1 RNA standard.
-
The viral load of the patient samples is determined by comparing their cycle threshold (Ct) values to the standard curve.
-
HIV-1 Drug Resistance Testing
This method identifies mutations in the HIV-1 reverse transcriptase and protease genes that confer drug resistance.
-
Sample and RNA Extraction:
-
Requires a plasma viral load of at least 500-1000 copies/mL.[18]
-
Extract viral RNA from patient plasma as described above.
-
-
RT-PCR and Nested PCR:
-
Perform a reverse transcription-polymerase chain reaction (RT-PCR) to convert the viral RNA into cDNA and amplify the target gene regions (protease and reverse transcriptase).
-
Often, a nested PCR is performed to increase the yield of the specific DNA fragments.
-
-
PCR Product Purification:
-
Purify the amplified DNA to remove primers and other reaction components.
-
-
Cycle Sequencing:
-
Perform cycle sequencing using fluorescently labeled dideoxynucleotides (ddNTPs) and the purified PCR product as a template.
-
-
Sequence Analysis:
-
The sequenced fragments are separated by size using capillary electrophoresis.
-
The resulting sequence is compared to a wild-type reference sequence to identify mutations.
-
Resistance-associated mutations are interpreted using algorithms such as the Stanford University HIV Drug Resistance Database.[19]
-
This assay measures the ability of a patient's virus to replicate in the presence of different concentrations of antiretroviral drugs.
-
Sample Requirements:
-
Virus Preparation and Infection:
-
The patient's viral RNA is used to create recombinant viruses that contain the patient's reverse transcriptase and protease genes within a standardized viral backbone.
-
These recombinant viruses are then used to infect target cells in the presence of serial dilutions of antiretroviral drugs.
-
-
Replication Measurement:
-
Viral replication is measured by a reporter gene (e.g., luciferase) that is expressed upon successful infection and replication.
-
-
Data Analysis:
-
The concentration of drug required to inhibit viral replication by 50% (IC50) is determined for the patient's virus and compared to the IC50 of a wild-type reference virus.
-
The fold-change in IC50 indicates the level of resistance.[22]
-
In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the toxicity of antiretroviral drugs on cultured cells.
-
Cell Culture:
-
Maintain a suitable cell line (e.g., MT-4 human T-lymphocytic cells) in appropriate culture medium.
-
-
Drug Exposure:
-
Plate the cells in a 96-well plate.
-
Expose the cells to a range of concentrations of the test drug (e.g., Abacavir or Tenofovir).
-
Include a no-drug control.
-
-
Cell Viability Assessment (e.g., MTT or XTT assay):
-
After a set incubation period (e.g., 72 hours), add a viability reagent (e.g., MTT or XTT) to the wells.
-
Viable cells will metabolize the reagent, producing a colored formazan product.
-
Measure the absorbance of the formazan product using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%.
-
Mandatory Visualization
Caption: Intracellular phosphorylation pathways of Abacavir and Tenofovir.
Caption: Experimental workflow for HIV-1 viral load quantification.
Caption: General mechanism of action for NRTIs like Abacavir and Tenofovir.
References
- 1. Randomized comparison of renal effects, efficacy, and safety with once-daily abacavir/lamivudine versus tenofovir/emtricitabine, administered with efavirenz, in antiretroviral-naive, HIV-1-infected adults: 48-week results from the ASSERT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Early virologic response to abacavir/lamivudine and tenofovir/emtricitabine during ACTG A5202 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. SWIFT: prospective 48-week study to evaluate efficacy and safety of switching to emtricitabine/tenofovir from lamivudine/abacavir in virologically suppressed HIV-1 infected patients on a boosted protease inhibitor containing antiretroviral regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular Hazards of Abacavir- Versus Tenofovir-Containing Antiretroviral Therapies: Insights From an Analysis of the REPRIEVE Trial Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- 10. 96-Week results of abacavir/lamivudine versus tenofovir/emtricitabine, plus efavirenz, in antiretroviral-naive, HIV-1-infected adults: ASSERT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abacavir - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. This compound | C16H20N6O3 | CID 71605071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. genomica.uaslp.mx [genomica.uaslp.mx]
- 17. Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HIV-1 Drug Resistance Genotyping in Resource Limited Settings: Current and Future Perspectives in Sequencing Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mayocliniclabs.com [mayocliniclabs.com]
- 21. HUMAN IMMUNODEFICIENCY VIRUS 1 (HIV-1) PHENOSENSE GT® PLUS INTEGRASE (PHENOTYPE + GENOTYPE) | LABCORP OKLAHOMA, INC. | Test Directory [labcatalog.net]
- 22. cenetron.com [cenetron.com]
Validating the Efficacy of Abacavir Hydroxyacetate in Primary Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiretroviral drug Abacavir hydroxyacetate with other nucleoside reverse transcriptase inhibitors (NRTIs). The focus is on the efficacy of these compounds in primary human cell lines, which are crucial models for predicting clinical potency. The information presented is supported by experimental data from various studies.
Executive Summary
Abacavir, a carbocyclic synthetic nucleoside analogue, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase.[1] Like other NRTIs, it requires intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP), which competes with natural substrates and terminates the viral DNA chain.[2][3] This guide compares the in vitro efficacy of Abacavir against that of other commonly used NRTIs: Lamivudine, Zidovudine, Tenofovir, and Emtricitabine, with a focus on their activity in primary human cell lines such as peripheral blood mononuclear cells (PBMCs). While direct head-to-head studies in the same primary cell lines are limited, this guide synthesizes available data to provide a comparative overview.
Comparative Efficacy in Primary Cell Lines
The following table summarizes the available quantitative data on the antiviral potency of Abacavir and its alternatives in primary human cell lines. It is important to note that the experimental conditions, including the specific primary cell type, virus strain, and assay used, can influence the results. Therefore, direct comparisons across different studies should be made with caution.
| Antiretroviral Agent | Cell Type | Virus Isolate | Potency Metric | Value (µM) |
| Abacavir | Peripheral Blood Mononuclear Cells (PBMCs) | Clinical Isolates | IC50 | 0.26[4] |
| Zidovudine (AZT) | Peripheral Blood Mononuclear Cells (PBMCs) | Clinical Isolates | IC50 | 0.23[4] |
| Lamivudine (3TC) | Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 LAV | EC50 | 0.0018 - 0.21[5] |
| Tenofovir Alafenamide (TAF) | Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 BaL | EC50 | 0.005 - 0.007[6] |
| Emtricitabine (FTC) | Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 IIIB | EC50 | No significant difference from Lamivudine[7] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. A lower value indicates higher potency. The data presented are from different studies and are intended for comparative purposes.
Experimental Protocols
The determination of the antiviral efficacy of NRTIs in primary cell lines typically involves the following key steps:
Isolation and Culture of Primary Cells
-
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood from healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics. For HIV infection studies, the cells are often stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2) to promote T-cell proliferation.[1]
HIV-1 Infection and Drug Treatment
-
Virus Stocks: Laboratory-adapted strains (e.g., HIV-1 IIIB, HIV-1 BaL) or clinical isolates of HIV-1 are used to infect the primary cells.
-
Infection Protocol: PHA-stimulated PBMCs are infected with a standardized amount of virus.
-
Drug Treatment: The infected cells are then cultured in the presence of serial dilutions of the antiretroviral drugs being tested. Control cultures receive no drug.
Measurement of Antiviral Activity
The extent of HIV-1 replication is measured using one of the following assays:
-
p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant.[8][9] A reduction in p24 levels in the presence of the drug indicates antiviral activity. The assay involves capturing the p24 antigen with a specific antibody and detecting it with a secondary, enzyme-linked antibody that produces a colorimetric signal.[9]
-
Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the viral reverse transcriptase enzyme in the culture supernatant.[10] A decrease in RT activity signifies inhibition of viral replication. The assay typically involves providing the enzyme with a template and primer and measuring the incorporation of labeled nucleotides into a new DNA strand.
The EC50 or IC50 values are then calculated by plotting the percentage of inhibition of viral replication against the drug concentration.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Abacavir
Abacavir is a prodrug that must be phosphorylated intracellularly to its active form, carbovir triphosphate (CBV-TP). This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. The incorporation of CBV-TP results in chain termination due to the lack of a 3'-hydroxyl group, thus halting viral DNA synthesis.[3]
Caption: Intracellular activation and mechanism of action of Abacavir.
Experimental Workflow for Efficacy Testing
The following diagram illustrates the general workflow for assessing the in vitro efficacy of antiretroviral drugs in primary cell lines.
References
- 1. Comparative Efficacy of Lamivudine and Emtricitabine: A Systematic Review and Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicted antiviral activity of tenofovir versus abacavir in combination with a cytosine analogue and the integrase inhibitor dolutegravir in HIV-1-infected South African patients initiating or failing first-line ART - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of the persistence of anti-HIV activity of deoxynucleoside HIV reverse transcriptase inhibitors after removal from culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Editorial Commentary: Comparative Efficacy of Lamivudine and Emtricitabine: Comparing the Results of Randomized Trials and Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zidovudine/Lamivudine vs. Abacavir/Lamivudine vs. Tenofovir/Emtricitabine in fixed-dose combinations as initial treatment for HIV patients: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. search.lib.uconn.edu [search.lib.uconn.edu]
- 9. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Resistance of Abacavir with Other Nucleoside Reverse Transcriptase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Abacavir's cross-resistance profile with other nucleoside reverse transcriptase inhibitors (NRTIs). The information herein is supported by experimental data to aid in research and drug development efforts.
Introduction to Abacavir Resistance
Abacavir (ABC) is a potent carbocyclic nucleoside analogue that inhibits HIV-1 reverse transcriptase (RT).[1] Resistance to Abacavir develops at a relatively slow pace.[1][2] In vitro studies and in vivo monotherapy have identified four key mutations in the HIV-1 reverse transcriptase that are selected by Abacavir: K65R, L74V, Y115F, and M184V.[3][4] The development of high-level resistance to Abacavir, often defined as a greater than 8-fold resistance, generally requires the accumulation of at least three of these mutations.[5] Cross-resistance between Abacavir and other NRTIs is a complex issue influenced by the specific patterns of mutations that emerge.[6][7] For instance, the M184V mutation, while conferring high-level resistance to Lamivudine (3TC), only imparts a 2-4 fold reduction in susceptibility to Abacavir.[1]
Quantitative Analysis of Abacavir Cross-Resistance
The following tables summarize the quantitative data on the cross-resistance of Abacavir with other NRTIs based on the presence of specific resistance mutations. The data is presented as fold-change in susceptibility, which indicates how many times more drug is required to inhibit the mutated virus compared to the wild-type virus.
Table 1: Fold Change in NRTI Susceptibility with Single Abacavir-Associated Mutations
| Mutation | Abacavir (ABC) | Zidovudine (ZDV) | Lamivudine (3TC) | Didanosine (ddI) | Tenofovir (TDF) |
| K65R | Reduced | Susceptible | Reduced | Reduced | Reduced |
| L74V | Reduced | Increased | Susceptible | Reduced | Increased |
| M184V | Reduced (low-level) | Increased | High-level Reduced | Reduced | Increased |
| Y115F | Reduced | Susceptible | Susceptible | Susceptible | Reduced |
Source: Data compiled from multiple studies.[8][9][10]
Table 2: Fold Change in Abacavir Susceptibility with Combinations of Mutations
| Mutation Combination | Fold Change in Abacavir Susceptibility | Notes |
| L74V + M184V | Intermediate Resistance (4-8 fold) | This is a common pattern selected by Abacavir monotherapy.[11] |
| Three ABC-associated mutations | High-level Resistance (>8 fold) | For example, a combination of K65R, L74V, and M184V.[11] |
| M184V + ≥3 TAMs | Increased Resistance | The presence of M184V with three or more Thymidine Analogue Mutations (TAMs) can lead to significant Abacavir resistance.[5] |
| 2 TAMs + M184V | ~3.1-fold | Demonstrates the incremental effect of TAMs on Abacavir resistance in the presence of M184V.[5] |
TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[12]
Experimental Protocols
Detailed methodologies for key experiments cited in cross-resistance studies are provided below.
Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)
This assay measures the concentration of a drug required to inhibit viral replication by 50% (IC50).
a. Sample Preparation and RNA Extraction:
-
Viral RNA is extracted from patient plasma samples.[1] For low viral loads, ultracentrifugation can be used to pellet the virus before RNA extraction.[1]
b. RT-PCR and Amplification:
-
The extracted viral RNA is converted to cDNA through reverse transcription.[13]
-
The region of the pol gene encoding the reverse transcriptase is amplified using Polymerase Chain Reaction (PCR).[8][13]
c. Generation of Recombinant Virus:
-
The amplified patient-derived RT sequence is inserted into a proviral DNA clone of HIV that has its own RT gene deleted.[5][8] This is often done through homologous recombination.[8]
-
The resulting recombinant proviral DNA is transfected into susceptible cell lines (e.g., MT-4 cells).[5]
d. Drug Susceptibility Testing:
-
The recombinant viruses are harvested and used to infect fresh target cells in the presence of serial dilutions of Abacavir and other NRTIs.[5]
-
Viral replication is measured, often by quantifying an enzyme like luciferase or by assessing the cytopathic effect.[5]
e. Data Analysis:
-
The IC50 is calculated for each drug against the patient's virus and a wild-type reference virus.[4]
-
The fold-change in susceptibility is determined by dividing the IC50 of the patient's virus by the IC50 of the wild-type virus.[4]
Genotypic Resistance Assay
This assay identifies specific mutations in the reverse transcriptase gene that are known to be associated with drug resistance.
a. Sample Preparation and RNA Extraction:
-
Viral RNA is extracted from patient plasma.[1]
b. RT-PCR and Sequencing:
-
The viral RNA is reverse-transcribed into cDNA.[13]
-
The RT-coding region of the pol gene is amplified via PCR.[13]
-
The amplified PCR product is then sequenced using standard DNA sequencing methods.[1]
c. Data Analysis:
-
The obtained nucleotide sequence is compared to a wild-type reference sequence to identify mutations.[1]
-
The identified mutations are cross-referenced with databases of known drug resistance mutations (e.g., Stanford HIV Drug Resistance Database) to predict the level of resistance to Abacavir and other NRTIs.[14]
Visualizing Resistance Pathways and Experimental Workflows
Mechanisms of NRTI Resistance
There are two primary mechanisms by which HIV develops resistance to NRTIs.[12][15]
Caption: Mechanisms of NRTI action and resistance.
Experimental Workflow for Phenotypic Resistance Testing
The following diagram illustrates the key steps in a recombinant virus assay for determining phenotypic drug resistance.
Caption: Workflow for phenotypic drug susceptibility testing.
Mutational Pathways to Abacavir Resistance
This diagram shows the logical relationships between key mutations and the development of resistance to Abacavir.
Caption: Mutational pathways to Abacavir resistance.
References
- 1. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 2. M184V is associated with decreased development of TAMs | HIV i-Base [i-base.info]
- 3. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 4. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel Recombinant Virus Assay for Measuring Susceptibility of Human Immunodeficiency Virus Type 1 Group M Subtypes To Clinically Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extent of Cross-Resistance between Agents Used To Treat Human Immunodeficiency Virus Type 1 Infection in Clinically Derived Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance and cross-resistance to abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recombinant virus assay: a rapid, phenotypic assay for assessment of drug susceptibility of human immunodeficiency virus type 1 isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. penta-id.org [penta-id.org]
- 10. Multiple Effects of the M184V Resistance Mutation in the Reverse Transcriptase of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 12. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 13. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thaiaidssociety.org [thaiaidssociety.org]
- 15. iasusa.org [iasusa.org]
Comparative Efficacy of Abacavir Across Diverse HIV-1 Subtypes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of abacavir, a nucleoside reverse transcriptase inhibitor (NRTI), against various subtypes of Human Immunodeficiency Virus Type 1 (HIV-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes available in vitro susceptibility data, outlines key experimental protocols for assessing antiviral efficacy, and illustrates the underlying molecular mechanisms and experimental workflows.
Executive Summary
In Vitro Efficacy of Abacavir Against HIV-1
The in vitro anti-HIV-1 activity of abacavir has been evaluated against both laboratory strains and clinical isolates. The 50% inhibitory concentration (IC50) values typically range from 3.7 to 5.8 µM for laboratory strains and have a mean value of 0.26 µM against clinical isolates in monocytes and peripheral blood mononuclear cells[1].
Table 1: In Vitro Activity of Abacavir Against HIV-1
| Virus Type | Cell Type | IC50 Range (µM) | Mean IC50 (µM) |
| Laboratory Strains | Monocytes, PBMCs | 3.7 - 5.8 | - |
| Clinical Isolates | Monocytes, PBMCs | - | 0.26 |
| HIV-1 BaL | - | 0.07 - 1.0 | - |
Source: FDA Microbiology Review[1]
Abacavir Resistance Profile
Resistance to abacavir is associated with the selection of specific mutations in the reverse transcriptase gene of HIV-1. The primary mutations that confer reduced susceptibility to abacavir include K65R, L74V, Y115F, and M184V. The accumulation of these mutations can lead to intermediate to high-level resistance. For instance, isolates with three abacavir-associated mutations have demonstrated high-level resistance (>8-fold increase in IC50), while those with two or three mutations showed intermediate resistance (4-8-fold increase)[2]. Notably, the K65R mutation appears to be more readily selected in HIV-1 subtype C[3].
Table 2: Key Resistance-Associated Mutations for Abacavir
| Mutation | Effect on Abacavir Susceptibility |
| K65R | Reduced susceptibility; more common in subtype C. |
| L74V | Reduced susceptibility. |
| Y115F | Reduced susceptibility. |
| M184V | Contributes to reduced susceptibility, often in combination with other mutations. |
Source: Various studies on HIV-1 resistance.
Mechanism of Action: Abacavir
Abacavir is a prodrug that is intracellularly converted to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase and as a chain terminator for viral DNA synthesis.
Caption: Mechanism of action of abacavir.
Experimental Protocols
Phenotypic Drug Susceptibility Assay
This protocol outlines a common method for determining the in vitro susceptibility of HIV-1 isolates to antiretroviral drugs.
-
Viral RNA Extraction: Isolate viral RNA from patient plasma samples.
-
Reverse Transcription and PCR: Synthesize complementary DNA (cDNA) from the viral RNA template using reverse transcriptase. Amplify the protease and reverse transcriptase coding regions of the pol gene via polymerase chain reaction (PCR).
-
Recombinant Virus Generation: Insert the amplified patient-derived gene fragments into a proviral DNA vector that lacks these regions.
-
Cell Transfection: Introduce the recombinant vector DNA into a suitable host cell line (e.g., HEK293T cells) to produce infectious virus particles.
-
Infection of Target Cells: Infect target cells (e.g., MT-2 cells or peripheral blood mononuclear cells) with the recombinant virus in the presence of serial dilutions of abacavir.
-
Quantification of Viral Replication: After a defined incubation period (e.g., 3-7 days), measure the extent of viral replication. This can be done by quantifying p24 antigen levels in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring the activity of a reporter gene (e.g., luciferase) incorporated into the viral vector.
-
IC50 Determination: Plot the percentage of viral inhibition against the drug concentration to determine the IC50 value, which is the concentration of the drug that inhibits 50% of viral replication.
Caption: Workflow for a phenotypic drug susceptibility assay.
HIV-1 Genotyping and Subtype Determination
This protocol describes the process of identifying drug resistance mutations and determining the HIV-1 subtype.
-
Viral RNA Extraction: Isolate viral RNA from patient plasma.
-
RT-PCR: Perform reverse transcription followed by PCR to amplify the protease and reverse transcriptase regions of the pol gene.
-
PCR Product Purification: Purify the amplified DNA to remove primers and other reaction components.
-
DNA Sequencing: Sequence the purified PCR product. Sanger sequencing or next-generation sequencing methods can be used.
-
Sequence Analysis:
-
Resistance Mutations: Align the obtained sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations known to be associated with drug resistance. Databases such as the Stanford University HIV Drug Resistance Database are used for interpretation.
-
Subtype Determination: Compare the sequence to a reference panel of known HIV-1 subtypes using phylogenetic analysis tools. This allows for the classification of the virus into a specific subtype or the identification of a circulating recombinant form (CRF).
-
Caption: Workflow for HIV-1 genotyping and subtyping.
Conclusion
Abacavir remains an important component of antiretroviral therapy. While it exhibits broad activity against various HIV-1 subtypes, the potential for the development of resistance underscores the importance of ongoing surveillance and susceptibility testing. The experimental protocols detailed in this guide provide a framework for the continued evaluation of abacavir and other antiretroviral agents against the diverse and evolving landscape of HIV-1. Further research is warranted to establish a more comprehensive quantitative comparison of abacavir's efficacy across all major HIV-1 subtypes.
References
Benchmarking Abacavir hydroxyacetate performance against industry standards
For Researchers, Scientists, and Drug Development Professionals
Abacavir, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI), continues to play a significant role in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This guide provides a comprehensive performance comparison of Abacavir hydroxyacetate against industry-standard antiretroviral regimens, supported by experimental data from pivotal clinical trials.
Performance Data at a Glance
The following tables summarize key quantitative data from comparative studies, offering a clear overview of Abacavir's efficacy and safety profile in relation to its alternatives.
Table 1: Efficacy of Abacavir-Containing Regimens vs. Tenofovir-Containing Regimens
| Metric | Abacavir/Lamivudine + Efavirenz | Tenofovir/Emtricitabine + Efavirenz | Study |
| Virologic Suppression (<50 copies/mL) at 48 weeks | 59% | 71% | ASSERT[1] |
| Virologic Suppression (<400 copies/mL) at 16 weeks (Treatment-Naïve) | 69% | - | ZORRO[2] |
| Virologic Suppression (<400 copies/mL) at 16 weeks (Treatment-Experienced) | 67% | - | ZORRO[2] |
Table 2: Safety and Tolerability of Abacavir vs. Alternatives
| Adverse Event | Abacavir-based Regimens | Tenofovir-based Regimens | Integrase Inhibitor-based Regimens | Protease Inhibitor-based Regimens | Study/Source |
| Drug Hypersensitivity Reaction | 7% - 9% | - | - | - | ZORRO, FDA Label[2][3] |
| Discontinuation due to Adverse Events | Higher than TDF/FTC | Lower than ABC/3TC | Lower than PI and NNRTI-based regimens | Higher than II-based regimens | [4] |
| Increased Cardiovascular Risk (MACE) | Associated with increased risk | Not associated with increased risk | - | - | REPRIEVE[5][6][7] |
| Markers of Tubular Dysfunction | No change / Decrease | Significant Increase | - | - | ASSERT[1] |
Table 3: Pharmacokinetic Properties of Abacavir
| Parameter | Value | Source |
| Bioavailability | ~83% | [8][9] |
| Half-life (plasma) | 1.5 - 2.0 hours | [8][9] |
| Half-life (intracellular active metabolite) | >20 hours | [9] |
| Metabolism | Alcohol dehydrogenase and glucuronyl transferase | [8][10] |
| Excretion | 83% urine, 16% feces | [8][10][11] |
Mechanism of Action: A Cellular Perspective
Abacavir is a prodrug that, once inside a host cell, is converted to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase and as a chain terminator, thus halting the conversion of viral RNA into DNA.
References
- 1. Randomized comparison of renal effects, efficacy, and safety with once-daily abacavir/lamivudine versus tenofovir/emtricitabine, administered with efavirenz, in antiretroviral-naive, HIV-1-infected adults: 48-week results from the ASSERT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Comparison of Antiretroviral Regimens: Adverse Effects and Tolerability Failure that Cause Regimen Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. NIH trial finds HIV drug abacavir linked to higher cardiovascular risk [clinicaltrialsarena.com]
- 7. youtube.com [youtube.com]
- 8. Abacavir - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Abacavir Hydroxyacetate: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of abacavir hydroxyacetate's performance with other antiretroviral alternatives, supported by experimental data from clinical trials.
Comparative Efficacy of Abacavir-Containing Regimens
Abacavir has been a component of various antiretroviral therapy (ART) regimens. Its efficacy in achieving virologic suppression has been compared to other nucleoside reverse-transcriptase inhibitors (NRTIs).
A multicenter, randomized, double-blind noninferiority clinical trial involving 649 antiretroviral-naive HIV-infected patients compared an abacavir-containing regimen to one containing zidovudine, both in combination with lamivudine and efavirenz.[1] At week 48, the proportion of patients achieving plasma HIV-1 RNA levels of ≤50 copies/mL was similar between the two groups.[1]
| Regimen | Patients with HIV-1 RNA ≤50 copies/mL at Week 48 | Virologic Failure Rate | Mean CD4+ Cell Increase (cells/mm³) |
| Abacavir + Lamivudine + Efavirenz | 70% | 6% | 209 |
| Zidovudine + Lamivudine + Efavirenz | 69% | 4% | 155 |
In a separate randomized equivalence trial with 562 antiretroviral-naive adults, a triple nucleoside regimen of abacavir-lamivudine-zidovudine was compared to indinavir-lamivudine-zidovudine.[2] The study found the two regimens to be equivalent in achieving a plasma HIV RNA level of less than 400 copies/mL at 48 weeks.[2] However, for patients with a baseline HIV RNA level greater than 100,000 copies/mL, the indinavir group showed a higher proportion of patients achieving less than 50 copies/mL.[2]
| Regimen | Patients with HIV RNA ≤400 copies/mL at Week 48 | Patients with Baseline HIV RNA >100,000 copies/mL achieving <50 copies/mL |
| Abacavir + Lamivudine + Zidovudine | 51% | 31% |
| Indinavir + Lamivudine + Zidovudine | 51% | 45% |
Safety Profile: Hypersensitivity and Cardiovascular Risk
A significant safety concern with abacavir is the risk of a hypersensitivity reaction (HSR), which is strongly associated with the presence of the HLA-B*57:01 allele.[3][4][5] Symptoms of HSR can include fever, rash, fatigue, and gastrointestinal and respiratory issues, typically appearing within the first six weeks of treatment.[3][5]
Screening for the HLA-B*57:01 allele before initiating abacavir is now standard practice and is recommended by the FDA.[3][5] This screening has dramatically reduced the incidence of abacavir-induced HSR.[3][6] Before routine screening, HSR was reported in approximately 8% of patients in clinical trials.[7] With screening, the incidence of suspected abacavir HSR in clinical trials dropped to 1%.[7]
| HLA-B*57:01 Screening Status | Incidence of Abacavir Hypersensitivity Reaction |
| Without Screening | ~8% |
| With Screening | ~1% |
There have been conflicting reports regarding an association between abacavir use and an increased risk of myocardial infarction (MI).[7][8] Some observational studies suggested an increased risk, while meta-analyses of randomized controlled trials did not find a significant association.[7][8] However, a recent exploratory analysis of the REPRIEVE trial, a large international randomized study, found that both past and current abacavir users had an elevated risk of major adverse cardiovascular events (MACE) compared to those with no exposure.[9][10]
Experimental Protocols
CNA30024 Clinical Trial (Abacavir vs. Zidovudine)
-
Study Design: A multicenter, randomized, double-blind, noninferiority clinical trial.
-
Participants: 649 antiretroviral-naive HIV-infected adults.
-
Intervention: Patients were randomized to receive either abacavir (300 mg twice daily) or zidovudine (300 mg twice daily), both in combination with lamivudine (150 mg twice daily) and efavirenz (600 mg once daily).
-
Primary Endpoint: The proportion of patients with plasma HIV-1 RNA levels ≤50 copies/mL at week 48.
-
Analysis: Intent-to-treat analysis was performed.
CNA3005 Clinical Trial (Abacavir vs. Indinavir)
-
Study Design: A randomized, open-label, equivalence trial.
-
Participants: 562 antiretroviral-naive HIV-infected adults with a baseline HIV RNA level of 400 copies/mL or more and a CD4 cell count of 100/µL or more.
-
Intervention: Patients were randomized to receive either abacavir (300 mg twice daily) with lamivudine-zidovudine or indinavir (800 mg every 8 hours) with lamivudine-zidovudine.
-
Primary Endpoint: The proportion of patients with a plasma HIV RNA level of 400 copies/mL or less at 48 weeks.
-
Analysis: A 95% confidence interval was used to assess the equivalence of the two treatment arms.
Visualizing Molecular Interactions
To better understand the mechanisms of action and potential adverse reactions of abacavir, the following diagrams illustrate the key molecular pathways.
Caption: Intracellular conversion of abacavir and its inhibitory action on HIV reverse transcriptase.
References
- 1. Abacavir versus zidovudine combined with lamivudine and efavirenz, for the treatment of antiretroviral-naive HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. JCI - Active suppression rather than ignorance: tolerance to abacavir-induced HLA-B*57:01 peptide repertoire alteration [jci.org]
- 5. HLA-B*57:01 for Abacavir Sensitivity | Test Fact Sheet [arupconsult.com]
- 6. Prevalence of abacavir-associated hypersensitivity syndrome and HLA-B*5701 allele in a Portuguese HIV-positive population | Porto Biomedical Journal [elsevier.es]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. fda.gov [fda.gov]
- 9. NIH trial finds HIV drug abacavir linked to higher cardiovascular risk [clinicaltrialsarena.com]
- 10. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Abacavir Hydroxyacetate: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for abacavir hydroxyacetate was identified in the available search results. The following guidance is based on the properties of the closely related parent compound, abacavir, and established principles for the disposal of pharmaceutical waste. Researchers and laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations for a definitive and compliant disposal plan.
The proper disposal of this compound, an ester derivative of the antiretroviral drug abacavir, is crucial for maintaining laboratory safety and environmental protection. This guide provides essential safety information and a step-by-step operational plan for the handling and disposal of this compound.
Immediate Safety and Logistical Information
Abacavir and its derivatives are potent pharmaceutical compounds that require careful handling. The primary hazards associated with abacavir, which should be considered for this compound, include acute toxicity, irritation, and potential long-term health effects.
Hazard Identification and Personal Protective Equipment (PPE)
Personnel handling this compound should be fully aware of the potential hazards and equipped with the appropriate PPE.
| Hazard Classification (for Abacavir) | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Hand Protection: Protective gloves.[1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] | Eye/Face Protection: Safety goggles with side-shields.[1] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[1] | Skin and Body Protection: Impervious clothing.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1] | Respiratory Protection: Suitable respirator, especially when handling powders or generating dust.[1] |
| Germ Cell Mutagenicity (Category 2) | Suspected of causing genetic defects.[2] | |
| Carcinogenicity (Category 2) | Suspected of causing cancer.[2] | |
| Reproductive Toxicity (Category 2) | Suspected of damaging the unborn child.[2] |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Don PPE: Wear the appropriate personal protective equipment as detailed above before attempting to clean the spill.[1]
-
Contain the Spill: For solid materials, carefully sweep up and shovel into a suitable, labeled container for disposal.[3] Avoid generating dust.[3] For liquid solutions, absorb with a finely-powdered, liquid-binding material like diatomite or universal binders.[1]
-
Decontaminate: Clean the spill surface and any contaminated equipment by scrubbing with alcohol.[1]
-
Collect Waste: Place all contaminated materials, including absorbents and cleaning supplies, into a labeled container for hazardous waste disposal.[1]
-
Prevent Environmental Release: Do not allow the product or contaminated materials to enter drains or water courses.[1][3]
Operational Disposal Plan
The disposal of this compound must be conducted in accordance with all applicable environmental regulations. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3]
Step-by-Step Disposal Procedure
-
Waste Characterization: As a first step, a qualified professional or your institution's EHS department must determine if the this compound waste is classified as hazardous waste under local, regional, and national regulations.[3]
-
Segregation and Containment:
-
Do not mix this compound waste with general laboratory trash.
-
Place the waste into a suitable, sealed, and clearly labeled container. The label should identify the contents as "Hazardous Waste" (if applicable) and include the chemical name.
-
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials such as strong oxidizing or reducing agents.[3] The storage area should be locked up.[1][2][3]
-
Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
The standard and required method for disposing of pharmaceutical waste is typically incineration at an approved hazardous waste facility.[4]
-
Crucially, do not dispose of this compound by flushing it down the sewer system or placing it in the regular trash. [3]
-
Experimental Protocols
No experimental protocols for the chemical neutralization or in-lab destruction of this compound were found in the search results. Due to the hazardous nature of the compound, such procedures are not recommended. All disposal should be managed through professional hazardous waste services.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Abacavir Hydroxyacetate
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Abacavir hydroxyacetate. The following procedures are designed to ensure a safe laboratory environment and proper disposal of hazardous materials.
Hazard Identification and Risk Assessment
This compound is a potent pharmaceutical compound that requires careful handling. Key hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Serious Health Risks: Suspected of causing genetic defects, cancer, and damage to the unborn child.[2]
-
Hypersensitivity: Can cause serious and sometimes fatal hypersensitivity reactions.[3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Impermeable and resistant protective gloves | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing, such as a lab coat | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | A suitable respirator should be worn as needed | Prevents inhalation of dust or aerosols, especially when not in a ventilated enclosure.[1] |
Safe Handling Procedures
Adherence to the following step-by-step operational plan is crucial for the safe handling of this compound.
3.1. Engineering Controls:
-
Work in a well-ventilated area.
-
Whenever possible, handle the compound in a chemical fume hood or an exhaust booth with a high-efficiency particulate air (HEPA) filter.[5]
-
Ensure that a safety shower and an eye wash station are readily accessible.[1]
3.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within a certified chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
General Handling: Avoid any direct contact with the product.[5] Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all surfaces and equipment used.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Seek medical advice if irritation persists.[1][5] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
5.1. Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent the spill from spreading using appropriate absorbent materials.
-
Clean-up:
-
For solid spills, carefully scoop the material into a sealed container.
-
For liquid spills, use an inert absorbent material to soak up the spill.
-
Decontaminate the spill area and all cleaning equipment with a suitable solvent (e.g., alcohol), followed by soap and water.
-
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
5.2. Waste Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill clean-up materials, must be collected in clearly labeled, sealed containers.
-
Dispose of all this compound waste in accordance with local, regional, national, and international regulations for hazardous chemical waste.[1][2]
Diagram: Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
